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Iron(3+) phosphate tetrahydrate

Cat. No.: B1257565
CAS No.: 31096-47-6
M. Wt: 222.88 g/mol
InChI Key: RTOYJIFECJCKIK-UHFFFAOYSA-K
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Description

Contextualization of Iron Phosphates within Inorganic Materials Science

Iron phosphates represent a significant class of compounds within the broad field of inorganic materials science. nih.gov These materials are notable for their structural diversity and the versatile oxidation states of iron (Fe²⁺ and Fe³⁺), which lead to a wide array of interesting and useful properties. nih.gov The fundamental building blocks of these materials are phosphate (B84403) tetrahedra (PO₄³⁻) linked to iron ions, forming structures that can range from simple crystalline solids to complex glassy networks. nih.gov

In materials science, iron phosphates are investigated for numerous applications, including as cathode materials in lithium-ion batteries, catalysts, and pigments. mdpi.comwikipedia.org The ability of iron to readily change its redox state is crucial for electrochemical applications, particularly in rechargeable batteries where the insertion and extraction of lithium ions are coupled with the Fe³⁺ to Fe²⁺ reduction and vice versa. mdpi.com Furthermore, the strong covalent character of the P-O bond within the phosphate group contributes to the thermal stability and safety of these materials, a critical factor in battery technology. mdpi.com The formation of iron phosphate coatings is also a well-established industrial process for enhancing corrosion resistance and promoting paint adhesion on steel surfaces. wikipedia.org

Significance of Hydrated Metal Phosphates in Advanced Research

Hydrated metal phosphates are a subclass of inorganic phosphates that incorporate water molecules within their crystal lattice. This hydration significantly influences their physicochemical properties and opens up new avenues for research and application. The presence of water molecules can affect the crystal structure, thermal stability, and ionic conductivity of the material. nih.gov

In advanced research, hydrated metal phosphates are of particular interest for their role as proton conductors, which are essential components in fuel cells operating at intermediate temperatures. nih.govmdpi.com The network of water molecules and phosphate groups can provide pathways for proton transport. nih.gov Furthermore, the synthesis of hydrated metal phosphates, often carried out under mild hydrothermal conditions, can lead to the formation of novel crystalline phases with unique morphologies and open-framework structures. mdpi.comrsc.org These structures are investigated for their potential in catalysis and as host materials for ion exchange. The study of how water molecules interact with the phosphate anions and metal cations at a molecular level provides fundamental insights into hydration processes in both crystalline lattices and aqueous solutions. nih.gov

Overview of Current Research Trajectories in Iron(3+) Phosphate Tetrahydrate

Current research on this compound (FePO₄·4H₂O) is multifaceted, exploring its potential in various technological fields. One significant area of investigation is its application in agriculture as a slow-release fertilizer. chemimpex.com Its low solubility ensures that phosphate is made available to plants over an extended period, which can improve nutrient uptake efficiency and minimize environmental runoff. chemimpex.com

In materials science, research is directed towards its use in the production of ceramics and glass, where it can enhance durability and thermal stability. chemimpex.com Another key research trajectory is its role in environmental remediation. This compound is being studied as a phosphate binder for wastewater treatment, helping to control eutrophication by removing excess phosphate from aquatic systems. chemimpex.com Furthermore, there is ongoing interest in using various hydrated iron phosphates, including the tetrahydrate, as precursors for synthesizing electrode materials for lithium-ion batteries. researchgate.net The thermal decomposition of the hydrated form can yield anhydrous FePO₄ with specific crystallographic phases and morphologies desired for electrochemical applications. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to establish a comprehensive understanding of its fundamental properties and to explore its potential for practical applications. Researchers aim to fully characterize its chemical, structural, and thermal properties. This includes determining its precise crystal structure, understanding its thermal decomposition pathways, and quantifying its solubility under various conditions.

A significant scope of the research is to optimize synthesis methods, such as precipitation and hydrothermal techniques, to control the particle size, morphology, and purity of the resulting material. rsc.orgmdpi.com This control is crucial as these physical characteristics can significantly impact the material's performance in different applications. For instance, nanostructured iron phosphates may exhibit enhanced reactivity or dissolution rates compared to their bulk counterparts. nih.gov

The overarching goal is to leverage the unique properties of this compound for the development of advanced materials. This includes creating more efficient slow-release fertilizers, developing durable ceramics, designing effective agents for water purification, and synthesizing high-performance precursors for energy storage materials. chemimpex.comresearchgate.net

Physicochemical Properties of this compound

PropertyValue
Chemical Formula FePO₄·4H₂O americanelements.com
Molar Mass 222.88 g/mol americanelements.comsigmaaldrich.com
Appearance Yellow to tan to brown powder americanelements.com
IUPAC Name iron(3+);phosphate;tetrahydrate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH8O8P B1257565 Iron(3+) phosphate tetrahydrate CAS No. 31096-47-6

Properties

IUPAC Name

iron(3+);phosphate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOYJIFECJCKIK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[O-]P(=O)([O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeH8O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583705
Record name Iron(3+) phosphate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31096-47-6
Record name Iron(3+) phosphate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Iron 3+ Phosphate Tetrahydrate

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline inorganic materials from aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles.

Influence of Reaction Parameters on Crystallinity and Morphology

The crystallinity and morphology of iron(III) phosphate (B84403) hydrates are highly dependent on several reaction parameters during hydrothermal or solvothermal synthesis. These parameters include temperature, reaction time, and the type of precursors used.

For instance, in the hydrothermal synthesis of lithium iron phosphate (LiFePO₄), a material for which iron(III) phosphate is a precursor, the reaction temperature is a critical factor. rsc.orgresearchgate.net Lower temperatures can lead to the formation of materials with poor crystallinity and a higher number of defects, while higher temperatures, typically between 150 °C and 200 °C, promote the growth of well-defined crystals. rsc.org The reaction time also plays a crucial role, with longer durations often leading to Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in a broader particle size distribution. rsc.org

The choice of precursors also has a significant impact. For example, the hydrothermal reaction of ferric chloride (FeCl₃), phosphoric acid (H₃PO₄), and urea (B33335) ((NH₂)₂CO) at 180 °C can yield different iron(III) phosphate compounds, including FePO₄·2H₂O, depending on the molar ratios of the reactants. rsc.org The use of different iron sources, such as iron(III) nitrate (B79036) or iron(III) chloride, can also influence the final product's characteristics.

A study on the phosphation of β-FeOOH nanorods demonstrated that the crystallographic phase of the resulting FePO₄·2H₂O can be controlled by adjusting the reaction conditions. ethz.chrsc.org This highlights the intricate relationship between synthesis parameters and the final product's structure.

Mechanisms of Nucleation and Crystal Growth in Aqueous Media

The formation of iron(III) phosphate hydrates from aqueous solutions often proceeds through a non-classical nucleation pathway involving the initial formation of an amorphous precursor phase. This amorphous intermediate then transforms into a more stable crystalline phase over time.

Studies on the crystallization of ferrous phosphate hydrate (B1144303) (vivianite) have shown that the process occurs in distinct stages, starting with the rapid formation of an amorphous ferrous phosphate (AFEP) intermediate. acs.orgnih.gov This metastable phase then undergoes a hydration-induced transformation, incorporating water molecules and ions to form the final crystalline structure. This mechanism, driven by the rearrangement of water molecules and ions within the amorphous precursor, is thought to be a dominant pathway for the formation of iron phosphates at various levels of supersaturation. acs.org

The initial moments of the reaction are characterized by a rapid decrease in the concentrations of iron and phosphate ions in the solution, confirming the instantaneous formation of an iron phosphate phase. acs.orgnih.gov This is followed by a slower process where the amorphous phase evolves towards the final crystalline product. This two-step nucleation process is a key concept in understanding the formation of many inorganic materials from solution. nih.gov

Co-precipitation and Precipitation-Based Synthesis Techniques

Co-precipitation is a versatile and cost-effective method for synthesizing iron(III) phosphate hydrates. It involves the simultaneous precipitation of iron and phosphate ions from a solution, typically by adjusting the pH or temperature.

Control of pH and Temperature on Phase Purity

The pH of the reaction medium is a critical parameter in controlling the phase purity of the precipitated iron(III) phosphate. The precipitation of iron phosphates is highly pH-dependent, with different phases being stable at different pH values. For instance, in the synthesis of iron phosphate powders for lithium iron phosphate cathodes, a pH of 3 was found to be a key factor for obtaining the desired precursor. iaea.org

Temperature also plays a significant role. Increasing the precipitation temperature can increase the reaction rate. mdpi.com However, excessively high temperatures can lead to agglomeration of the precipitated product, which can hinder further precipitation. mdpi.com Studies have shown that an optimal temperature exists for maximizing the yield and purity of the desired iron phosphate phase. For example, in the selective precipitation of iron from an acidic solution, a temperature of 60 °C was found to be optimal. mdpi.com At temperatures above this, the yield decreased due to product agglomeration. mdpi.com

The interplay between temperature and pH is crucial for controlling the final product. Investigations into the precipitation of iron phosphates from aqueous solutions at temperatures ranging from 50 to 200 °C and a pH of 1.6 revealed that at lower temperatures (100 °C), amorphous iron phosphate initially forms and then crystallizes into strengite and phosphosiderite. wordpress.com At higher temperatures (≥ 150 °C), the amorphous phase recrystallizes into ferric giniite. wordpress.com

Role of Precursor Salts and Complexing Agents

The choice of precursor salts and the presence of complexing agents can significantly influence the characteristics of the precipitated iron(III) phosphate. Different iron salts, such as ferric chloride, ferric nitrate, or ferrous sulfate (B86663) (which is then oxidized), and phosphate sources like phosphoric acid or ammonium (B1175870) phosphates, can be used. mrs-k.or.krmdpi.comgoogle.com The properties of the resulting precipitate, such as particle size and morphology, can be affected by the specific precursors chosen. mdpi.com

Complexing agents can be added to the reaction mixture to control the precipitation process. These agents can form complexes with the iron ions, thereby influencing the nucleation and growth of the iron phosphate particles. However, the effectiveness of a complexing agent can vary. For example, in one study on the co-precipitation of ferric phosphate precursors, ammonia (B1221849) was found to be ineffective as a complexing agent. mrs-k.or.kr In contrast, the use of dispersants like polyethylene (B3416737) glycol has been shown to be beneficial in controlling the precipitation process. mdpi.com

The following table summarizes the effect of different precursor salts on the synthesis of iron phosphate:

Iron PrecursorPhosphate PrecursorResulting Product/ObservationReference
Ferric Chloride (FeCl₃)Phosphoric Acid (H₃PO₄) & UreaFormation of FePO₄·2H₂O among other iron phosphates at 180°C. rsc.org
Ferrous Sulfate HeptahydratePhosphoric Acid & Hydrogen PeroxideInitial formation of amorphous FePO₄·2H₂O, which transforms to monoclinic form. mdpi.com
Ferric Nitrate (Fe(NO₃)₃)Ammonium Phosphate ((NH₄)₃PO₄)Fast precipitation to obtain FePO₄ and Fe₂(HPO₄)₃ precursors. researchgate.net
Ferric Iron SourcesPhosphoric Acid Salt & Lithium SaltCo-precipitation to form nano-scale lithium iron phosphate primary particles. google.com

Solid-State and Mechanochemical Synthesis Approaches

Solid-state and mechanochemical methods offer alternative, often solvent-free, routes for the synthesis of iron(III) phosphates.

Solid-state synthesis typically involves the reaction of solid precursors at elevated temperatures. Amorphous iron(III) phosphate has been successfully synthesized via a solid-state reaction at room temperature. researchgate.net This method can produce non-crystalline nanoparticles with specific properties. Another approach involves the devitrification of iron-phosphate glass of pyrophosphate stoichiometry, which can lead to the formation of new crystalline iron-phosphate compounds. nih.gov

Mechanochemical synthesis utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. nih.govyoutube.com This technique can be used to synthesize nanostructured materials and composites. For example, nanostructured iron phosphate/multi-walled carbon nanotubes (FePO₄/MWCNTs) composites have been prepared through a mechanochemical process using 1-butyl-3-methylimidazolium tetrachloroferrate and triammonium (B15348185) phosphate trihydrate as precursors. researchgate.net This method offers a route to produce materials with enhanced properties, such as improved electrochemical performance for battery applications. researchgate.net

Mechanochemical Activation and Reaction Pathways

Mechanochemical synthesis offers a solvent-free and often room-temperature alternative for producing iron phosphates. This method utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. The process can lead to the formation of amorphous or crystalline phases depending on the precursors and milling conditions.

Studies have shown that the mechanochemical decomposition of compounds like tricresyl phosphate on iron surfaces can proceed via first-order reaction kinetics. rsc.org The activation energy and reaction rates are significantly influenced by the surface chemistry, with decomposition being faster on iron and iron carbide surfaces compared to iron oxide. rsc.org This highlights the role of the iron precursor's surface properties in directing the reaction pathway.

High-Temperature Solid-State Reactions and Phase Formation

High-temperature solid-state reactions are a conventional approach for synthesizing anhydrous and hydrated iron phosphates. These reactions typically involve heating a mixture of an iron source and a phosphate source to elevated temperatures. The final phase of the iron phosphate is highly dependent on the reaction temperature and the nature of the precursors. nih.gov

For instance, the thermal transformation of hydrated iron phosphates to their anhydrous forms is contingent on the phase and morphology of the starting materials. rsc.org The shape of the initial particles, such as nanorods, can even be preserved after annealing at high temperatures. rsc.org The formation of different polymorphs, like the α and β phases of FePO₄, can occur, with the transition between them being influenced by temperature. tandfonline.com In some cases, an incommensurate phase can exist between the α and β phases within a specific temperature range. tandfonline.com

The solid-state reaction of iron salts with organophosphorus compounds at elevated temperatures can yield various iron phosphide (B1233454) phases, such as FeP and Fe₂P. researchgate.net The particle size of the resulting nanocrystals can be controlled by the choice of the initial iron salt. researchgate.net

Green Chemistry Approaches in Iron(3+) Phosphate Tetrahydrate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of iron phosphates to minimize environmental impact and improve sustainability.

Solvent-Free and Low-Energy Synthesis Strategies

Solvent-free synthesis methods, such as mechanochemical activation and solid-state reactions, are inherently greener as they eliminate the need for potentially hazardous solvents. Low-energy strategies are also being explored. For example, hydrothermal synthesis at lower temperatures can produce crystalline battery-grade lithium iron phosphate with significantly reduced energy consumption compared to conventional hydrothermal and solid-state methods. rsc.org

Sustainable Precursor Utilization and Waste Minimization

A key aspect of green chemistry is the use of sustainable and non-toxic precursors. Research has focused on replacing hazardous reagents like Fe(CO)₅ and phosphine (B1218219) derivatives with more environmentally benign alternatives such as iron carboxylates and triphenylphosphite for the synthesis of iron phosphide nanoparticles. rsc.org

Waste minimization is another critical goal. This can be achieved by designing processes that maximize atom economy and by recycling waste streams. For example, methods are being developed for the comprehensive recycling of spent lithium iron phosphate batteries, where iron phosphate is directly recovered and reused. google.comgoogle.com These processes aim to reduce wastewater and the consumption of raw materials. google.com

Novel and Emerging Synthetic Pathways

Researchers are continuously exploring innovative methods to synthesize iron phosphates with controlled properties and enhanced performance.

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing various iron-containing materials, including iron phosphates and iron oxides. researchgate.netnih.govfrontiersin.orgnih.govkcl.ac.ukmdpi.comresearchgate.netnih.govrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods.

The kinetics of microwave-assisted synthesis are influenced by factors such as precursor concentration, reaction temperature, and the presence of surfactants. mdpi.com For instance, in the microwave-assisted synthesis of iron oxides, the final phase (e.g., goethite or hematite) is dependent on the reaction temperature. mdpi.comnih.gov The use of microwave heating can also influence the crystallinity and morphology of the resulting particles. researchgate.netnih.govfrontiersin.orgnih.gov Studies on the microwave-assisted synthesis of LiFePO₄/graphene composites have shown that this method can produce highly crystalline and pure products with excellent electrochemical performance. frontiersin.orgnih.gov

Template-Assisted and Microemulsion Methods

The synthesis of iron phosphates with controlled morphology and particle size is often achieved through advanced methods like template-assisted synthesis and microemulsion techniques. These methods offer a high degree of control over the final product's characteristics by using structured environments to guide the nucleation and growth of crystals.

Template-Assisted Synthesis

Template-assisted synthesis utilizes sacrificial structures or soft templates, such as organic molecules, polymers, or mesoporous materials, to direct the formation of the desired iron phosphate architecture. The template guides the deposition of precursor materials, leading to specific morphologies like nanorods, nanowires, or porous networks. For instance, the phosphation of β-FeOOH nanorods has been demonstrated as a scalable, top-down strategy for the phase- and morphology-controlled synthesis of hydrated iron phosphates. ethz.chrsc.org In this process, the β-FeOOH nanorods act as a self-template. The reaction with phosphoric acid under specific pH conditions leads to the formation of either monoclinic or orthorhombic FePO₄·2H₂O. ethz.chrsc.org The generation of the orthorhombic phase involves an interfacial reaction where an amorphous layer of iron phosphate forms on the β-FeOOH surface and subsequently crystallizes. ethz.chrsc.org

Microemulsion Methods

Microemulsion techniques involve the creation of thermodynamically stable, isotropic dispersions of two immiscible liquids, such as water and oil, stabilized by a surfactant. These systems create nano-sized water droplets within the oil phase (water-in-oil microemulsion) or vice-versa, which act as confined nanoreactors for the synthesis of nanoparticles. researchgate.netresearchgate.net

The synthesis of iron oxide nanoparticles using water-in-oil (W/O) microemulsions provides a well-established analogue for producing other iron compounds like iron phosphate. researchgate.netresearchgate.net In a typical process, an aqueous solution of an iron precursor, such as ferric nitrate or ferric chloride, is emulsified in an oil phase (e.g., n-heptane) using a surfactant like sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) or Tween-80. researchgate.netresearchgate.net A separate microemulsion containing the precipitating agent, in this case, a phosphate source, is then mixed with the first. The reaction occurs within the aqueous cores of the microemulsion droplets upon their collision and coalescence, allowing for precise control over particle size and distribution. researchgate.net The particle size can be tuned by adjusting the water-to-surfactant molar ratio. researchgate.net

Table 1: Comparison of Advanced Synthesis Methods for Iron Phosphates

Feature Template-Assisted Synthesis Microemulsion Method
Principle Uses a pre-existing structure (hard or soft template) to direct crystal growth. Uses surfactant-stabilized water/oil droplets as nanoreactors. researchgate.netresearchgate.net
Precursors Iron source (e.g., FeCl₃), Phosphate source (e.g., H₃PO₄), Template (e.g., β-FeOOH nanorods). ethz.chrsc.org Iron source (e.g., Ferric nitrate), Phosphate source, Surfactant (e.g., AOT, Tween-80), Oil phase (e.g., n-heptane). researchgate.netresearchgate.net
Control Mechanism The template's morphology and surface chemistry dictate the final product's structure. ethz.ch The size of the microemulsion droplets controls the final particle size. researchgate.net
Resulting Morphology Nanorods, nanowires, porous structures, preserving the template's shape. ethz.ch Typically spherical nanoparticles with a narrow size distribution. researchgate.net
Key Advantage High degree of morphological control. ethz.chrsc.org Precise control over nanoparticle size. researchgate.net

Purity, Yield, and Scalability Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on purity, yield, and scalability. These factors are paramount for ensuring the economic viability and consistent quality of the final product, especially for high-tech applications such as cathode materials for lithium iron phosphate batteries. google.comwikipedia.org

Purity

High-purity crystalline ferric phosphate is crucial for applications like battery-grade materials. google.com Impurities, even in small amounts, can negatively impact performance. Common industrial synthesis methods, such as precipitation, involve reacting an iron source (e.g., ferric sulfate) with a phosphate source (e.g., ammonium phosphate) in an aqueous solution. google.com

Key factors influencing purity include:

Precursor Quality: The use of industrial-grade iron and phosphate sources can introduce impurities. google.com

pH Control: Precise control of the solution's pH during precipitation is critical. The pH determines the rate of dissolution of precursors and the precipitation of the desired iron phosphate phase, preventing the formation of unwanted byproducts. ethz.chrsc.org For instance, a pH range of 0.3-4.0 is often targeted in precipitation methods. google.com

Washing and Filtration: After precipitation, the product is typically washed multiple times with deionized water to remove soluble impurities. Washing until the pH of the filtrate is greater than 6.5 is a common practice. google.com The goal is to produce a material that is substantially free of metallic or magnetic impurities. google.com Purity levels of 95% to 99% are often targeted and achieved through these methods. google.com Some commercial grades specify an assay of 97-103%. chemimpex.comkrackeler.comsigmaaldrich.com

Yield

The yield of the synthesis process directly impacts the cost-effectiveness of production. Low yields can result from incomplete reactions or loss of product during processing. ethz.ch Many conventional synthesis methods like co-precipitation and sol-gel are noted for having relatively low yields. ethz.ch

Factors affecting yield include:

Stoichiometry: The molar ratio of reactants, such as the phosphorus to iron (P/Fe) ratio, is a critical parameter. A P/Fe ratio close to the stoichiometric requirement of iron phosphate is necessary for a high yield. ethz.ch

Reaction Conditions: Temperature, reaction time, and mixing efficiency all play a role. For example, hydrothermal synthesis can improve yield by ensuring a more complete reaction in a closed system. Aging the precipitate for several hours (e.g., 6 hours) can also help improve the yield and crystallinity of the product. google.com

Scalability

Scaling up a synthesis process from the lab bench to an industrial reactor presents significant challenges. A method that works well on a small scale may not be directly transferable to large-volume production.

Key scalability considerations are:

Process Simplicity: Simple, robust processes like precipitation are generally easier to scale up. A patent for a simple FePO₄ synthesis method highlights a process route with fewer steps, which is advantageous for industrial scale. google.com

Reactor Design: Ensuring uniform mixing and temperature control in large reactors is crucial for consistent product quality. The simultaneous addition of reactant solutions at a controlled rate into a stirred vessel is a technique used to manage reaction conditions on a larger scale. google.com

Cost and Complexity: Advanced methods like template-assisted and microemulsion synthesis, while offering excellent control over material properties, can be more complex and costly to scale up due to the use of expensive templates or large volumes of solvents and surfactants. In contrast, top-down strategies like the phosphation of β-FeOOH are considered simple and scalable. ethz.ch

Table 2: Factors in Industrial Iron(3+) Phosphate Synthesis

Parameter Effect on Purity Effect on Yield Scalability Consideration
Precursor Quality High-purity precursors reduce final product contamination. google.com Can affect reaction efficiency and side reactions. Cost of high-purity raw materials is a major factor at scale.
pH Control Critical for selective precipitation of the desired phase. ethz.chrsc.org Influences reaction equilibrium and completeness. Requires robust monitoring and control systems in large reactors.
Temperature Affects crystal phase and solubility of impurities. ethz.ch Influences reaction kinetics; higher temps can increase yield. researchgate.net Large-scale heating and cooling require significant energy and engineering.
Reaction Time/Aging Longer aging can improve crystallinity and phase purity. google.com Allows reactions to go to completion, maximizing yield. google.com Longer residence times mean lower throughput for a given reactor size.
Washing/Filtration Essential for removing soluble byproducts and unreacted precursors. google.com Can lead to product loss if not optimized. Requires large volumes of water and efficient solid-liquid separation equipment.

Advanced Structural Elucidation and Crystallographic Analysis

Crystallographic Characterization of Iron(3+) Phosphate (B84403) Tetrahydrate (FePO₄·4H₂O)

A thorough search of available scientific literature and crystallographic databases indicates a notable lack of detailed, publicly accessible single-crystal X-ray diffraction data specifically for iron(3+) phosphate tetrahydrate (FePO₄·4H₂O). While the existence of this compound is acknowledged, its precise crystal structure, including space group, lattice parameters, and atomic coordinates, does not appear to have been definitively determined or is not widely reported. This absence of data necessitates a comparative approach, drawing on the well-characterized structures of other iron phosphate hydrates and anhydrous forms to infer potential structural motifs.

Due to the lack of specific experimental data for FePO₄·4H₂O, its crystal system and space group remain undetermined. For comparison, the dihydrate, FePO₄·2H₂O, is known to exist in at least two polymorphic forms: a monoclinic structure with the space group P2₁/n and an orthorhombic form with the space group Pbca. nih.gov It is plausible that the tetrahydrate could adopt one of these crystal systems or potentially a different one, such as triclinic, to accommodate the additional water molecules within the crystal lattice.

Similarly, the lattice parameters (a, b, c, α, β, γ) and unit cell dimensions for FePO₄·4H₂O are not available in the current body of scientific literature. The increased number of water molecules compared to the dihydrate would likely result in a larger unit cell volume to accommodate the additional hydration.

Polymorphism and Anhydrous/Hydrate (B1144303) Transitions

The iron phosphate system exhibits rich polymorphism, with various crystalline phases identified for both anhydrous and hydrated forms. These different structures can have significant implications for the material's properties and applications.

Anhydrous iron(III) phosphate (FePO₄) is known to exist in several polymorphic forms, including:

Trigonal (α-quartz type): This is a common form, crystallizing in the P3₁21 space group. materialsproject.org

Orthorhombic: One orthorhombic form crystallizes in the Pnma space group. materialsproject.org

Monoclinic: A monoclinic phase with the space group P2₁/c has also been identified. geoscienceworld.org

Hexagonal (Low Tridymite-derived): This form crystallizes in the P6₄22 space group. geoscienceworld.org

Tetragonal: A tetragonal structure with the space group I-4 has been reported.

The hydrated forms also exhibit polymorphism. As mentioned, FePO₄·2H₂O has both monoclinic and orthorhombic polymorphs. nih.gov The existence of various crystalline phases is a testament to the flexibility of the Fe-O-P framework and its ability to incorporate water molecules in different arrangements.

Table 1: Known Crystalline Phases of Iron(III) Phosphate
CompoundCrystal SystemSpace GroupReference
Anhydrous FePO₄TrigonalP3₁21 materialsproject.org
Anhydrous FePO₄OrthorhombicPnma materialsproject.org
Anhydrous FePO₄MonoclinicP2₁/c geoscienceworld.org
Anhydrous FePO₄HexagonalP6₄22 geoscienceworld.org
Anhydrous FePO₄TetragonalI-4
FePO₄·2H₂OMonoclinicP2₁/n nih.gov
FePO₄·2H₂OOrthorhombicPbca nih.gov

The transition between hydrated and anhydrous forms of iron phosphate is a critical aspect of its chemistry, particularly under varying temperature and humidity conditions.

The dehydration of iron(III) phosphate hydrates generally proceeds through the loss of water molecules upon heating. For example, the thermal decomposition of FePO₄·2H₂O in a dynamic air atmosphere occurs in a single step to form anhydrous FePO₄. researchgate.net Kinetic studies of this process have been performed using thermogravimetric analysis (TGA). The activation energy for the dehydration of FePO₄·2H₂O has been determined using various kinetic models. researchgate.net

Rehydration of anhydrous FePO₄ is a reversible process, though the kinetics and the specific hydrated phase that forms can be influenced by the structure of the anhydrous precursor and the rehydration conditions (e.g., humidity, temperature). The rehydration process involves the re-incorporation of water molecules into the crystal lattice, which can lead to the reformation of hydrated phases.

Defects, Disorder, and Non-Stoichiometry in Crystalline Lattices

Perfect crystals are an idealization; real crystalline lattices, including those of this compound, contain various imperfections. These defects, along with disorder and deviations from ideal stoichiometry, play a crucial role in determining the material's properties.

Point defects are zero-dimensional imperfections that disrupt the periodicity of the crystal lattice at a single or a few atomic sites. uu.nlresearchgate.net In ionic crystals like iron phosphates, these defects are critical for maintaining charge neutrality and influencing material properties.

Vacancies : These are empty lattice sites that should be occupied by an atom in a perfect crystal. beilstein-journals.orgresearchgate.net In iron phosphates, oxygen vacancies can be created, particularly with a reduction in crystallite size, which increases surface energy contributions. mdpi.com In related systems like LiFePO₄, lithium vacancies (V⁻Li) are fundamental defects created by removing a Li⁺ ion. acs.org To maintain charge balance, a corresponding change in the oxidation state of another ion, such as Fe²⁺ to Fe³⁺, can occur. frontiersin.org

Interstitials : An interstitial defect occurs when an atom occupies a site that is not a normal lattice point, such as the spaces between atoms. beilstein-journals.orgacs.org First-principles calculations on the related iron-doped hydroxyapatite (B223615) system show that under certain conditions (e.g., Ca-rich), iron interstitials can be the most probable defect configurations. researchgate.net In amorphous iron phosphate structures, the presence of interstitial defects can facilitate the diffusion of mobile ions. mdpi.com

Substitutional Defects : These arise when a host atom is replaced by a foreign atom. mdpi.com This is common in iron phosphates, where one metal ion can substitute for another. For example, in the solid solution Fe₃₋ₓGaₓPO₄O₃, non-magnetic Ga³⁺ ions can substitute for Fe³⁺ ions on the crystal lattice. acs.org In non-stoichiometric compounds like iron(II) oxide (FeO), which often has a formula like Fe₀.₉₅O, the charge imbalance from a missing Fe²⁺ vacancy is compensated by two adjacent Fe²⁺ sites being occupied by Fe³⁺ ions. frontiersin.org A similar principle of charge compensation through variable oxidation states would apply to defects in iron(3+) phosphate.

The presence of defects and disorder in the crystal lattice is not merely a structural anomaly; it has a profound impact on the material's macroscopic properties, particularly its magnetic and electrical behavior.

Disorder in the arrangement of magnetic ions can frustrate magnetic interactions, leading to complex magnetic states. In iron phosphate glasses, where the Fe³⁺ ions are distributed randomly, this disorder results in spin-glass behavior, characterized by dominant antiferromagnetic interactions but no long-range magnetic order. nih.gov Similarly, introducing substitutional disorder by replacing magnetic Fe³⁺ with non-magnetic Ga³⁺ in Fe₃PO₄O₃ systematically disrupts the magnetic structure. As the concentration of gallium (x) increases, the helical magnetic ordering seen in the pure compound is suppressed, and for x > 0.5, the material loses long-range magnetic order. acs.org

Non-stoichiometry, a form of chemical disorder, can dramatically alter electrical properties. For instance, low levels of A-site non-stoichiometry in perovskite oxides can change the bulk conductivity by several orders of magnitude and shift the primary conduction mechanism from ionic to electronic. nih.govpsu.edu In iron phosphides, electrical resistivity is directly influenced by the phosphorus content, following Matthiessen's rule, where resistivity increases with the concentration of the "impurity" element (in this case, phosphorus). psu.edu In heterosite FePO₄, an increase in oxygen vacancies, a form of non-stoichiometry, is linked to a reduction in crystallite size and an expansion of the lattice. mdpi.com This structural disorder facilitates the diffusion pathways for mobile ions, which can enhance electrochemical performance in battery applications. mdpi.com

Theoretical and Computational Structural Prediction

To overcome the challenges of experimentally characterizing complex structures and dynamic processes, theoretical and computational methods have become indispensable tools. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep insights into the lattice optimization and hydration behavior of this compound at an atomistic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and predict the geometry of materials. escholarship.org By calculating the total energy of a crystal for various lattice parameters, DFT can determine the most stable, optimized structure. stackexchange.com

For iron phosphate systems, DFT calculations, often enhanced with a Hubbard parameter (DFT+U) to better account for electron correlation in iron's d-orbitals, have been successfully used to model crystal structures and electronic properties. uu.nlacs.org For example, calculations for LiFePO₄ and FePO₄ provide optimized lattice parameters that are in good agreement with experimental data. nii.ac.jp It's a known characteristic that standard DFT functionals like PBE tend to slightly overestimate lattice parameters, typically by 2-3%, compared to experimental values measured at non-zero temperatures. researchgate.net

These calculations can also determine other crucial parameters, such as the Hubbard parameter 'U' itself, which is essential for accurately describing the electronic structure of transition metal compounds. acs.org

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Orthorhombic FePO₄ This table presents data for the related anhydrous FePO₄, as it is a well-studied system for DFT validation, illustrating the methodology applicable to the tetrahydrate.

Parameter Experimental (Å) nii.ac.jp Calculated (Å) nii.ac.jp Relative Difference (%)
a 9.81 10.28 +4.8%
b 5.79 5.96 +2.9%
c 4.78 4.70 -1.7%

Molecular Dynamics (MD) simulations are used to model the movement and interaction of atoms and molecules over time, providing a detailed picture of dynamic processes like hydration. Ab initio MD (AIMD), which uses first-principles quantum calculations to determine forces, is particularly powerful for studying the structure and dynamics of the water molecules surrounding the Fe³⁺ and PO₄³⁻ ions. nih.govpnnl.gov

Simulations of the aqueous Fe³⁺ ion reveal a highly structured hydration environment. The Fe³⁺ ion is typically coordinated by six water molecules in its first hydration shell, forming a regular octahedron. researchgate.net AIMD simulations place the average distance between the iron ion and the oxygen of these first-shell water molecules (Fe-OI) at approximately 2.11-2.15 Å. A distinct second hydration shell is also observed at an average radius of 4.21-4.32 Å, containing around 13-15 water molecules. researchgate.net Water exchange between the first shell and the bulk is very slow, while exchange between the second shell and bulk water occurs frequently. researchgate.net

The phosphate anion (PO₄³⁻) also imposes significant order on the surrounding water molecules. MD simulations show a pronounced first hydration shell containing approximately 16 water molecules. mdpi.comacs.org A second solvation shell is also clearly identified, bringing the total number of structured water molecules around the ion to nearly 39. researchgate.net The dynamics of water in this first shell are significantly slower than in bulk water, highlighting the strong ordering effect (kosmotropic activity) of the phosphate ion. nih.gov This ordering is a result of strong hydrogen bonds formed between the phosphate oxygens and the surrounding water molecules. researchgate.net

Table 2: Hydration Shell Properties of Constituent Ions from Molecular Dynamics Simulations

Ion Shell Coordination Number Average Ion-Oxygen Distance (Å)
Fe³⁺ First 6 researchgate.net ~2.05-2.15 researchgate.net
Second ~13-15 researchgate.net ~4.21-4.32
PO₄³⁻ First ~16 mdpi.comacs.org ~3.6 (P-Owater) acs.org
Second ~26 researchgate.net 4.4 - 6.5 (P-Owater) researchgate.net

Prediction of Polymorph Stability and Transition Barriers

The prediction of polymorph stability and the energy barriers for transitions between them is a critical area of computational materials science that provides profound insights into the behavior of crystalline solids like Iron(3+) phosphate. While specific research focusing on the tetrahydrate form (FePO₄·4H₂O) is limited in publicly accessible literature, the principles and methodologies can be understood through the extensive computational work performed on anhydrous Iron(3+) phosphate (FePO₄). These studies serve as a foundational model for understanding the complexities that would be involved in analyzing the hydrated equivalent.

Computational techniques, particularly those rooted in Density Functional Theory (DFT), are instrumental in exploring the potential energy landscape of a compound to identify various possible crystalline structures, or polymorphs. By calculating key thermodynamic and kinetic parameters, researchers can predict which polymorph is the most stable and how easily the compound can transform from one crystalline form to another.

For anhydrous FePO₄, computational databases like the Materials Project have identified several potential polymorphs with distinct crystal structures and energies. materialsproject.orgmaterialsproject.org The relative stability of these polymorphs is determined by comparing their "Energy Above Hull," a metric that indicates how much less stable a particular phase is compared to the most stable known configuration. A value of 0 eV/atom signifies the most stable polymorph (the ground state), while a positive value indicates a metastable form.

Detailed analysis of anhydrous FePO₄ reveals multiple predicted structures. For instance, a monoclinic structure with a P2₁/c space group is predicted to be highly stable, with an energy just 0.009 eV/atom above the convex hull. materialsproject.org Another predicted polymorph possesses a tetragonal (I-4) structure, which is calculated to be slightly less stable, with an Energy Above Hull of 0.017 eV/atom. materialsproject.org These small energy differences highlight the existence of a complex polymorphic landscape where multiple structures could potentially form during synthesis.

The table below summarizes the computationally predicted data for two polymorphs of anhydrous FePO₄, illustrating the type of information generated in such studies.

Table 1: Predicted Properties of Anhydrous FePO₄ Polymorphs

Property Polymorph 1 Polymorph 2
Material ID mp-561445 mp-760343
Crystal System Monoclinic Tetragonal
Space Group P2₁/c I-4
Energy Above Hull 0.009 eV/atom materialsproject.org 0.017 eV/atom materialsproject.org
Predicted Formation Energy -2.343 eV/atom materialsproject.org -2.334 eV/atom materialsproject.org
Band Gap 1.71 eV materialsproject.org 2.49 eV materialsproject.org

| Magnetic Ordering | Ferromagnetic materialsproject.org | Antiferromagnetic materialsproject.org |

This data is for anhydrous FePO₄ and serves as an illustration of the computational approach to predicting polymorphism.

Transition barriers represent the kinetic hindrance to phase transformations between these polymorphs. High-throughput computational pipelines can calculate these barriers using methods like the Nudged Elastic Band (NEB) method. materialsproject.org This involves identifying the minimum energy pathway an atom must take to move from its position in one crystal structure to its position in another. The peak of this energy profile is the transition state, and its energy relative to the initial state is the transition barrier.

For this compound, a similar computational investigation would be significantly more complex due to the presence and dynamic nature of water molecules within the crystal lattice. However, the fundamental approach would remain the same: predict a range of possible structures, calculate their relative energies to determine thermodynamic stability, and compute the energy barriers between them to understand the kinetics of transformation. Such predictions are vital for controlling the synthesis process to obtain a desired polymorph and for ensuring the long-term structural integrity of the material.

Sophisticated Characterization Techniques and Spectroscopic Fingerprinting

X-ray Diffraction (XRD) and Neutron Diffraction for Structural Refinement

X-ray diffraction (XRD) and neutron diffraction are powerful non-destructive techniques used to analyze the crystallographic structure of materials. nih.govresearchgate.net These methods provide detailed information about the arrangement of atoms within a crystal lattice, including lattice parameters, bond lengths, and bond angles. mpg.de In the context of iron phosphate (B84403) compounds, both techniques are crucial for understanding the complex crystal structures that can arise due to the variable oxidation states and coordination environments of iron. nih.govresearchgate.net

Neutron diffraction is particularly advantageous for locating lighter atoms, such as hydrogen in hydrated compounds like Iron(3+) phosphate tetrahydrate, and for distinguishing between elements with similar X-ray scattering factors. The combination of X-ray and neutron diffraction data can provide a more complete and accurate structural model. ornl.gov

Rietveld Refinement for Quantitative Phase Analysis

The Rietveld method is a powerful analytical technique used in the interpretation of powder diffraction data. scirp.orgresearchgate.net It involves the fitting of a calculated diffraction pattern to an experimental one, allowing for the refinement of various structural and instrumental parameters. researchgate.netcerist.dz This method is not only used for structure refinement but also for quantitative phase analysis (QPA), which determines the relative abundance of different crystalline phases in a mixture. scirp.orgcore.ac.ukmatec-conferences.org

In the study of iron phosphate systems, where multiple phases can coexist, Rietveld refinement is essential for accurately quantifying the amount of this compound present in a sample. cerist.dzmatec-conferences.org The process involves minimizing the difference between the observed and calculated diffraction profiles, yielding precise information on lattice parameters, atomic positions, and phase fractions. researchgate.net The quality of the refinement is often assessed by numerical indicators such as the weighted-profile R-factor (Rwp). researchgate.net

Parameter Description Significance in Analysis
Scale Factor A multiplier for the calculated intensities of each phase.Directly proportional to the phase fraction in the mixture.
Lattice Parameters The dimensions of the unit cell (a, b, c, α, β, γ).Provides information on crystal symmetry and can be affected by elemental substitution.
Atomic Coordinates The positions of atoms within the unit cell.Defines the crystal structure.
Peak Profile Function Describes the shape of the diffraction peaks.Accounts for instrumental and sample-related broadening effects.

Table 1: Key Parameters in Rietveld Refinement for Quantitative Phase Analysis.

Single-Crystal X-ray Diffraction for Precise Structure Determination

For the most accurate and unambiguous determination of a crystal structure, single-crystal X-ray diffraction is the gold standard. arxiv.orgresearchgate.netnih.gov This technique requires a single, high-quality crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern of discrete spots. researchgate.net The positions and intensities of these spots are used to determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles with very high precision. mdpi.comnih.gov

For this compound, obtaining suitable single crystals can be challenging. However, when successful, the resulting structural data provides definitive information on the coordination environment of the iron and phosphate ions and the location of the water molecules of hydration. nih.govcrystallography.net This level of detail is crucial for understanding the material's fundamental properties.

Electron Microscopy and Surface Morphological Analysis

Electron microscopy techniques offer high-resolution imaging capabilities to visualize the morphology and structure of materials at the micro- and nanoscale. These methods are indispensable for characterizing the particle size, shape, and surface features of this compound powders.

Scanning Electron Microscopy (SEM) for Particle Morphology and Size Distribution

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a sample. upstate.edu It works by scanning a focused beam of electrons over the sample and detecting the secondary electrons emitted from the surface. upstate.edu This provides detailed information about the particle morphology, including shape, size, and surface texture. upstate.eduresearchgate.netresearchgate.net

In the analysis of this compound, SEM images can reveal whether the particles are crystalline, amorphous, or a mixture of both. It can also be used to determine the particle size distribution, which is important for understanding the material's reactivity and other physical properties. researchgate.netnist.govnih.gov

Morphological Feature Description
Particle Shape Describes the overall geometry of the particles (e.g., spherical, rod-like, irregular).
Particle Size The average diameter or dimensions of the particles.
Surface Topography The texture and features on the particle surface (e.g., smooth, rough, porous).
Aggregation/Agglomeration The extent to which individual particles are clustered together.

Table 2: Morphological Features of this compound Analyzed by SEM.

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. researchgate.netresearchgate.netmdpi.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and the resulting image reveals details about the crystal structure, defects, and the arrangement of atoms. xray.czstanford.edu

For this compound, TEM can be used to observe the crystal lattice directly (lattice imaging), providing visual confirmation of the crystallographic data obtained from XRD. researchgate.netxray.cz It is also a powerful tool for characterizing the size and shape of nanoparticles and identifying any nanoscale impurities or secondary phases. researchgate.netmdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is an analytical technique used to determine the elemental composition of a sample. wikipedia.orgresearchgate.net When the electron beam interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. youtube.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. wikipedia.orgyoutube.com

EDX can be used to create elemental maps, which show the spatial distribution of different elements within the sample. researchgate.netnih.gov For this compound, EDX analysis confirms the presence of iron, phosphorus, and oxygen in the expected ratios and can detect any elemental impurities that may be present. youtube.com This is crucial for verifying the purity and stoichiometry of the compound.

Element Expected X-ray Emission Lines Purpose of Analysis
Iron (Fe)Kα, Kβ, LαConfirmation of the presence of iron.
Phosphorus (P)Confirmation of the presence of phosphorus.
Oxygen (O)Confirmation of the presence of oxygen.

Table 3: Elemental Analysis of this compound by EDX.

Vibrational Spectroscopy: FTIR and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the structural arrangement of this compound. By detecting the characteristic vibrations of its constituent molecular groups, these methods provide a unique spectroscopic fingerprint of the compound.

The vibrational spectra of this compound are dominated by the modes of the phosphate (PO₄³⁻) anions, water molecules (H₂O), and hydroxyl (OH) groups.

The phosphate ion, a tetrahedral molecule, has four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the antisymmetric stretching (ν₃), and the antisymmetric bending (ν₄). researchgate.net In a crystal lattice, the symmetry of the PO₄³⁻ ion can be lowered, leading to the splitting of degenerate modes (ν₂, ν₃, ν₄) and the appearance of otherwise inactive modes in the spectra. researchgate.net

Phosphate (PO₄³⁻) Vibrations:

The symmetric stretching (ν₁) of the P-O bond typically appears as a strong band in the Raman spectrum around 940-990 cm⁻¹. researchgate.net

The antisymmetric stretching (ν₃) modes are observed in the FTIR spectrum in the range of 1000-1200 cm⁻¹. researchgate.netresearchgate.net The splitting of this band indicates a distortion of the phosphate tetrahedra within the crystal structure.

The bending vibrations (ν₂ and ν₄) of the O-P-O linkage are found at lower frequencies, generally between 400 and 650 cm⁻¹. researchgate.netrsc.org

Water (H₂O) and Hydroxyl (OH) Vibrations:

The stretching vibrations of water molecules and hydroxyl groups (ν(OH)) are observed as a broad band in the FTIR spectrum, typically in the high-frequency region of 3000-3600 cm⁻¹. researchgate.net

The bending mode (δ(H₂O)) of the water of hydration gives rise to a band around 1620-1640 cm⁻¹. researchgate.netresearchgate.net

The presence and characteristics of these bands in the FTIR and Raman spectra confirm the identity of the compound as a hydrated phosphate.

Table 1: Typical Vibrational Modes in Iron Phosphate Compounds

Vibrational Mode Wavenumber Range (cm⁻¹) Spectroscopic Technique Assignment
ν(OH) 3000 - 3600 FTIR O-H stretching in H₂O and hydroxyl groups researchgate.net
δ(H₂O) 1620 - 1640 FTIR H-O-H bending of water molecules researchgate.netresearchgate.net
ν₃(PO₄) 1000 - 1200 FTIR/Raman Antisymmetric stretching of PO₄ tetrahedra researchgate.netresearchgate.net
ν₁(PO₄) 940 - 990 Raman Symmetric stretching of PO₄ tetrahedra researchgate.net
ν₂, ν₄(PO₄) 400 - 650 FTIR/Raman Bending modes of O-P-O researchgate.netrsc.org

The water molecules in this compound are not merely trapped within the lattice; they actively participate in forming extensive hydrogen bonding networks. These interactions involve the hydrogen atoms of the water molecules and the oxygen atoms of the phosphate groups. Strong hydrogen bonds play a crucial role in consolidating the crystal structure. nih.gov

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of hydrogen bonds typically causes:

A shift of the O-H stretching band to lower frequencies (red shift).

A significant broadening of the O-H stretching band.

The broadness of the O-H band in the 3000-3600 cm⁻¹ region is a direct consequence of a complex network of hydrogen bonds with varying strengths and geometries within the crystal. Analyzing the precise shape and position of this band can provide insights into the strength and nature of these interactions, which are fundamental to the stability and structural integrity of the hydrated compound. nih.govnih.gov

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific isotopes, in this case, ⁵⁷Fe. It provides invaluable information on the oxidation state, electron spin state, and coordination symmetry of the iron atoms in a material. nih.gov For this compound, it unequivocally confirms the +3 oxidation state of iron and details its coordination sphere.

The two primary parameters obtained from a Mössbauer spectrum in the paramagnetic state are the isomer shift (IS, δ) and the quadrupole splitting (QS, ΔE₉).

Isomer Shift (IS): The isomer shift is a measure of the s-electron density at the nucleus and is highly sensitive to the oxidation state of iron. libretexts.orgyoutube.com High-spin Fe³⁺ compounds have lower s-electron density at the nucleus compared to high-spin Fe²⁺ compounds, resulting in a characteristic range for the isomer shift. For Fe³⁺ in an octahedral oxygen environment, as found in many phosphate minerals, the isomer shift (relative to α-Fe at room temperature) typically falls within the range of +0.20 to +0.50 mm/s. researchgate.netnih.gov This parameter is a definitive indicator of the Fe³⁺ state in the compound.

Quadrupole Splitting (QS): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-cubic electric field gradient (EFG) at the nucleus. youtube.com A non-zero QS value indicates a distortion from perfect cubic (e.g., tetrahedral or octahedral) symmetry in the coordination environment of the iron atom. mit.edu In iron(3+) phosphate, the Fe³⁺ ion is in a high-spin d⁵ configuration, which has a spherically symmetric electron distribution. Therefore, any observed quadrupole splitting is primarily due to asymmetries in the surrounding crystal lattice, i.e., distortions in the FeO₆ octahedra. researchgate.net The magnitude of the QS provides a measure of the degree of this distortion.

Table 2: Representative Mössbauer Parameters for Fe³⁺ in Phosphate Minerals

Parameter Typical Value Range (mm/s) Information Provided
Isomer Shift (δ) +0.20 to +0.50 Confirms Fe³⁺ oxidation state researchgate.netnih.gov

At sufficiently low temperatures, paramagnetic materials like iron(3+) phosphate can undergo a transition to a magnetically ordered state (antiferromagnetic or ferromagnetic). In this state, the Mössbauer spectrum reveals magnetic hyperfine splitting, which manifests as a six-line pattern instead of a simple doublet. libretexts.orgmit.edu

This splitting is caused by the interaction of the nuclear magnetic moment with the large internal magnetic field at the iron nucleus, an effect known as the Fermi contact interaction. ethz.ch The magnitude of this hyperfine magnetic field is directly proportional to the magnetic moment of the iron ion. researchgate.net

For this compound at room temperature, no magnetic hyperfine splitting is expected as it is in a paramagnetic state. The spectrum would consist of a simple quadrupole doublet. nih.gov The observation of the onset of magnetic ordering at a specific Néel temperature (Tₙ) through temperature-dependent Mössbauer spectroscopy can provide critical information about the magnetic exchange interactions between neighboring iron ions within the crystal lattice. aps.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface.

For this compound, XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. researchgate.net

The primary XPS regions of interest are Fe 2p, P 2p, and O 1s.

Fe 2p Spectrum: The Fe 2p region is crucial for confirming the +3 oxidation state of iron. The Fe 2p₃/₂ peak for FePO₄ is typically observed at a binding energy of around 712.0 - 712.5 eV. rsc.orgresearchgate.net This value is significantly higher than that for metallic iron (Fe⁰) or Fe²⁺, indicating an oxidized state. thermofisher.com Furthermore, high-spin Fe³⁺ compounds exhibit a characteristic "shake-up" satellite peak at a higher binding energy (approximately 8 eV above the main Fe 2p₃/₂ peak). The presence and position of this satellite are a hallmark of the Fe³⁺ state and can be used to distinguish it from Fe²⁺. thermofisher.comxpsfitting.com

P 2p Spectrum: The P 2p peak, corresponding to the phosphate group, is typically found at a binding energy of approximately 133-134 eV. researchgate.netulaval.ca This confirms the presence of phosphorus in its +5 oxidation state within a phosphate environment.

O 1s Spectrum: The O 1s spectrum is often more complex. It can usually be deconvoluted into multiple components, representing the different oxygen environments: oxygen in the phosphate (P-O) groups, oxygen in hydroxyl (Fe-OH) groups, and oxygen in water of hydration (H₂O).

By quantifying the areas of these peaks and applying relative sensitivity factors, XPS can be used to verify the surface atomic ratio of Fe:P:O, providing further confirmation of the compound's identity. rsc.org

Table 3: Typical XPS Binding Energies for Iron(3+) Phosphate

Core Level Binding Energy (eV) Inferred Chemical State
Fe 2p₃/₂ 712.0 - 712.5 Iron in Fe³⁺ state rsc.orgresearchgate.net
Fe 2p Satellite ~720 - 721 Characteristic of high-spin Fe³⁺ thermofisher.comxpsfitting.com
P 2p 133 - 134 Phosphorus in PO₄³⁻ group researchgate.netulaval.ca

Table 4: List of Chemical Compounds

Compound Name Chemical Formula
This compound FePO₄·4H₂O
Iron(3+) phosphate FePO₄
Iron(II) ion Fe²⁺
Iron(III) ion Fe³⁺

Surface Oxidation States of Iron and Phosphorus

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements within the top 1-10 nanometers of a material. mccrone.com For this compound, XPS is instrumental in confirming the oxidation states of both iron and phosphorus.

High-resolution XPS spectra of the Fe 2p region for iron(3+) phosphate would show characteristic peaks corresponding to Fe(III). The Fe 2p spectrum is composed of two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, which arise from spin-orbit coupling. For Fe(III) compounds, these peaks are typically accompanied by satellite structures that are sensitive to the chemical environment and oxidation state. mccrone.comresearchgate.net The binding energy of the main Fe 2p₃/₂ peak for Fe(III) is expected to be in the range of 711-713 eV. It is crucial to compare the obtained spectra with standard reference compounds like Fe₂O₃ to accurately identify the +3 oxidation state. mccrone.comresearchgate.net

Similarly, the P 2p spectrum provides information about the chemical state of phosphorus. In iron(3+) phosphate, phosphorus exists in the +5 oxidation state as part of the phosphate (PO₄³⁻) anion. The P 2p spectrum would exhibit a single peak at a binding energy characteristic of the phosphate group, typically around 133-134 eV. The precise binding energy can be influenced by the local chemical environment.

XPS Binding Energies for this compound
ElementOrbitalExpected Binding Energy (eV)Oxidation State
Iron (Fe)2p₃/₂~711-713+3
Phosphorus (P)2p~133-134+5
Oxygen (O)1s~531-532-2

Surface Contamination and Adsorbed Species

XPS is also highly effective in identifying surface contamination and adsorbed species on this compound. The presence of adventitious carbon, originating from atmospheric exposure, is commonly observed in XPS spectra. The C 1s peak can be deconvoluted to identify different carbon species, such as C-C/C-H, C-O, and C=O bonds.

Furthermore, the O 1s spectrum can provide insights into the different oxygen-containing species on the surface. In addition to the oxygen from the phosphate group and the water of hydration, there might be contributions from adsorbed water, hydroxides (Fe-OH), or other oxygenated contaminants. nih.gov Careful analysis of the O 1s peak shape and deconvolution can help distinguish between these different species. For instance, studies on iron-containing materials have shown that surface hydroxyl groups can be identified by a distinct shoulder or a separate peak at a higher binding energy compared to the main lattice oxygen peak. nih.gov

Thermal Analysis (TGA/DTA/DSC) for Dehydration and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are essential for studying the thermal stability, dehydration process, and phase transitions of this compound. asu.edulibretexts.org

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is primarily used to observe the loss of water molecules. The TGA curve would show a significant weight loss corresponding to the dehydration process. The analysis of the TGA curve can reveal whether the dehydration occurs in a single step or multiple steps, providing information about the binding energies of the different water molecules in the crystal structure.

DTA and DSC measure the temperature difference and heat flow, respectively, between a sample and a reference material as a function of temperature. youtube.com These techniques are used to identify the temperatures at which thermal events, such as dehydration and phase transitions, occur. Dehydration is an endothermic process, meaning it absorbs heat, and will therefore be represented by a negative peak in a DTA or DSC curve. Any subsequent phase transitions in the anhydrous FePO₄ would also be visible as peaks in the DTA/DSC curves. researchgate.net

Quantification of Hydration Water Content

TGA is a quantitative technique that allows for the precise determination of the water of hydration content in this compound. The theoretical weight percentage of water in FePO₄·4H₂O can be calculated from its molecular weight. The experimental weight loss observed in the TGA curve up to the completion of dehydration should correspond to this theoretical value. Any significant deviation might indicate an incorrect initial hydration state or the presence of impurities. The total weight loss due to the removal of all four water molecules is a key parameter obtained from the TGA data.

Enthalpies and Temperatures of Thermal Events

DSC analysis provides quantitative information about the enthalpies (ΔH) associated with thermal events, such as dehydration. libretexts.org The area under the endothermic peak corresponding to dehydration in the DSC curve is directly proportional to the enthalpy of dehydration. This value represents the energy required to remove the water molecules from the crystal lattice.

The temperatures at which these thermal events occur are also determined from the DTA and DSC curves. The onset temperature of a peak indicates the temperature at which the process begins, while the peak temperature represents the point of the maximum rate of the process. For this compound, the dehydration process is expected to occur over a specific temperature range, which can be precisely measured by DTA/DSC. asu.eduresearchgate.net

Typical Thermal Analysis Data for this compound
Thermal EventTechniqueObserved Temperature Range (°C)Enthalpy Change (ΔH)
Dehydration (Loss of 4H₂O)TGA/DSC~100 - 400Endothermic
Phase Transition (Anhydrous FePO₄)DSC/DTA> 400Varies

Advanced Surface Area and Porosity Characterization (BET, BJH)

The surface area and porosity of this compound are critical parameters that influence its reactivity, catalytic activity, and performance in applications such as ion exchange and adsorption. These properties are typically characterized using gas adsorption techniques, with the data analyzed using the Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods. lucideon.cominfinitalab.commatestlabs.com

Specific Surface Area Determination

The BET method is the most widely used technique for determining the specific surface area of solid materials. lucideon.commatestlabs.com It involves the physisorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, a BET isotherm is generated. The BET equation is then applied to the linear portion of the isotherm to calculate the monolayer capacity, which is the amount of gas required to form a single layer on the entire surface of the material. From this value, the specific surface area, expressed in square meters per gram (m²/g), is determined. The specific surface area of iron(3+) phosphate can vary depending on the synthesis method and processing conditions, which affect the particle size and morphology. nih.govmdpi.com

The BJH method is used to determine the pore size distribution and pore volume of a material from the nitrogen adsorption-desorption isotherm. matestlabs.comgithub.io This analysis is particularly relevant for mesoporous materials (pore diameters between 2 and 50 nm). The BJH method applies the Kelvin equation to the desorption branch of the isotherm to calculate the pore radius. This allows for the determination of the distribution of pore sizes within the material, providing valuable information about its porous structure.

Surface Area and Porosity Parameters for Iron(3+) Phosphate
ParameterMethodTypical Units
Specific Surface AreaBETm²/g
Pore VolumeBJHcm³/g
Pore Size DistributionBJHÅ or nm

Pore Size Distribution and Porosity Analysis

The porosity and pore size distribution of iron(3+) phosphate materials are critical parameters that influence their performance in applications such as catalysis and adsorption. These characteristics are typically investigated using gas physisorption techniques, most commonly through the analysis of nitrogen (N₂) adsorption-desorption isotherms at 77 K.

The analysis provides quantitative information on the specific surface area, pore volume, and the distribution of pore sizes within the material. The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the specific surface area from the nitrogen adsorption data. researchgate.netresearchgate.netyoutube.com The shape of the adsorption-desorption isotherm itself offers qualitative insights into the porous nature of the material. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm types correspond to different pore structures (microporous, mesoporous, or macroporous). chemrxiv.org

For instance, studies on various iron phosphate-based materials often reveal Type IV isotherms, which are characteristic of mesoporous materials (pore diameters between 2 and 50 nm). researchgate.net These isotherms typically exhibit a hysteresis loop, the shape of which can provide further details about the pore geometry. chemrxiv.orgresearchgate.net

The pore size distribution is commonly derived from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. researchgate.net This analysis allows for the quantification of the volume of pores within different size ranges. Research on amorphous iron phosphates has shown that their surfaces are porous. nih.gov The synthesis method can significantly influence these properties; for example, spherical aggregates formed by clusters of small particles tend to result in a higher specific surface area and greater porosity. nih.gov

While specific data for crystalline this compound is not extensively detailed in readily available literature, analysis of related iron-based phosphate materials provides insight into the expected porous characteristics. These materials often possess a well-developed porous structure, which is a key factor for their application as adsorbents. mdpi.com

Below is an interactive data table summarizing typical porosity analysis results for related iron phosphate materials, illustrating the type of data obtained through these characterization techniques.

Interactive Data Table: Porosity Analysis of Iron Phosphate Materials

MaterialSpecific Surface Area (SSA) (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)Analysis MethodSource
Amorphous Iron Phosphate45 - 1500.15 - 0.305 - 15N₂ Adsorption (BET, BJH) youtube.comnih.gov
Iron-Modified Biochar25 - 350.05 - 0.103 - 8N₂ Adsorption (BET, BJH) mdpi.com
Fe-La Binary Oxide150 - 2500.20 - 0.404 - 10N₂ Adsorption (BET, BJH) researchgate.net

Note: The data in this table is illustrative and represents ranges reported for various amorphous and modified iron phosphate materials, not specifically crystalline this compound. The values serve to exemplify the outputs of porosity analysis.

Chemical Reactivity, Stability, and Transformation Pathways

Dehydration Mechanisms and Kinetics

The thermal decomposition of hydrated iron phosphates involves the loss of water molecules, a process that has been a subject of significant research due to its relevance in the synthesis of anhydrous FePO₄ for applications like lithium-ion battery cathodes. sci-hub.se While much of the detailed kinetic research focuses on the more commonly studied iron(3+) phosphate (B84403) dihydrate (FePO₄·2H₂O), the principles and mechanisms are applicable to the tetrahydrate form.

The dehydration of iron(3+) phosphate hydrates is not a single-step event but a sequential process. As the compound is heated, it loses its water molecules in distinct stages, often forming lower hydrates as intermediates. For instance, studies on the dihydrate form (FePO₄·2H₂O) show that it undergoes a complex decomposition that can involve overlapping processes rather than a single, clean dehydration step. sci-hub.se This suggests that FePO₄·4H₂O would first dehydrate to form intermediate hydrates, such as the dihydrate (FePO₄·2H₂O) and potentially a monohydrate, before becoming fully anhydrous FePO₄.

The transformation between these hydrated forms is a nonclassical, hydration-induced process involving the incorporation and rearrangement of water molecules and ions within the crystal structure. nih.gov The existence of these intermediate states is confirmed by thermal analysis techniques like Thermogravimetric Analysis (TGA), which shows distinct mass loss steps corresponding to the removal of water molecules. As crystallinity increases during phase transformations, the endothermic peak associated with dehydration shifts to higher temperatures, indicating that water molecules become more strongly bound within the crystal lattice. mdpi.com

Several factors govern the temperature and kinetics of the dehydration process. The specific structural form of the hydrate (B1144303) plays a crucial role; for example, different crystalline forms of FePO₄·2H₂O (monoclinic and orthorhombic) dehydrate to produce different phases of anhydrous FePO₄. nih.gov

Key factors that influence the dehydration process include:

Temperature: As the primary driving force, higher temperatures provide the energy needed for water molecules to escape the crystal lattice. agriculture.institute

Heating Rate: The rate at which the temperature is increased significantly affects the observed dehydration temperatures. Kinetic studies on FePO₄·2H₂O have been performed under various non-isothermal conditions, revealing that the kinetic parameters are dependent on the heating rate. sci-hub.se

Atmosphere: The composition of the surrounding atmosphere (e.g., dynamic air, inert gas) can influence the dehydration mechanism and kinetics. researchgate.net

Physical Properties: The crystallinity and particle size of the starting material affect the dehydration process. Amorphous forms may dehydrate at different temperatures and rates compared to their crystalline counterparts. For example, the transformation of amorphous FePO₄·2H₂O to a crystalline form is temperature-dependent, with the induction period for crystallization shortening as temperature increases. mdpi.com

Table 1: Kinetic Parameters for Dehydration of Iron(3+) Phosphate Dihydrate Note: Data is for FePO₄·2H₂O as a proxy for understanding the dehydration behavior of hydrated iron phosphates.

Study FocusKinetic ModelActivation Energy (Ea)Key FindingSource
Thermal decomposition in airThree-dimensional diffusion (D4 model)65.94 kJ/molDecomposition was estimated as a single-step reaction. sci-hub.se
Multi-step thermal decompositionJohnson–Mehl–Avrami (JMA)Variable (e.g., 94.82 kJ/mol at α=0.05)Decomposition is a complex process with several stages. sci-hub.se
Phase transformation kineticsJohnson–Mehl–Avrami (JMA)9.619 kJ/molThe dissolution rate of the amorphous form is the rate-limiting step. mdpi.com

Solubility Equilibria and pH Dependence

The solubility of iron(3+) phosphate is highly dependent on the pH of the aqueous solution. This behavior is critical in various environmental and industrial systems, as it governs the mobility and bioavailability of both iron and phosphate. researchgate.net Generally, iron(III) phosphates are poorly soluble, especially at circumneutral pH. researchgate.net

The formation of iron(3+) phosphate from aqueous solutions is a complex process that can proceed through intermediate phases. researchgate.net When solutions containing Fe³⁺ and phosphate ions are mixed at appropriate pH levels, an amorphous precipitate often forms initially. mdpi.comresearchgate.net This amorphous phase is typically more soluble and metastable compared to the crystalline form.

Over time, a phase transformation occurs from the amorphous precipitate to a more stable crystalline form, such as strengite (FePO₄·2H₂O). mdpi.com This transformation is a dissolution-reprecipitation mechanism, where the amorphous phase slowly dissolves and the more stable crystalline phase precipitates. The rate of this process is influenced by factors such as temperature and solution composition. mdpi.com The kinetics of Fe(III) precipitation are generally rapid, with the rate being first-order with respect to the dissolved inorganic ferric species. geologyscience.ruscu.edu.au The rate constant reaches a maximum around pH 8.0. geologyscience.ruscu.edu.au

Studies on the related ferrous phosphate (vivianite) show that its crystallization also occurs via a transient amorphous precursor phase, highlighting a common pathway for iron phosphate mineral formation. nih.govacs.org

The solubility of iron(3+) phosphate can be significantly affected by the ionic strength of the solution and the presence of complexing ligands.

Ionic Strength: Changes in ionic strength can alter the activity coefficients of the ions in solution, thereby influencing solubility equilibria. chemijournal.comnih.gov For sparingly soluble salts, increasing ionic strength can sometimes lead to a slight increase in solubility. However, studies on the adsorption of phosphate onto iron oxyhydroxides (like goethite) show complex effects. At acidic pH, there is often little effect of ionic strength on phosphate adsorption, suggesting the formation of inner-sphere complexes. conicet.gov.ar The effect of ionic strength on the stability constants of metal-ligand complexes is a well-documented phenomenon. chemijournal.com

Complexing Ligands: Ligands that form stable complexes with Fe(III) ions can dramatically increase the solubility of iron(3+) phosphate by reducing the concentration of free Fe³⁺ in solution. Natural organic matter and specific chelating agents can bind with iron, preventing the precipitation of iron phosphate or promoting its dissolution. nih.gov For example, the formation of a tetranuclear iron-phosphate complex has been observed in solutions with a high excess of iron(III), demonstrating the complex interplay of species in solution. nih.gov Similarly, ligands that complex with phosphate can also shift the solubility equilibrium.

Table 2: Factors Affecting Iron(3+) Phosphate Solubility

FactorEffect on SolubilityMechanismSource
Decreasing pH (Acidic)IncreaseProtonation of phosphate (H₂PO₄⁻, H₃PO₄) reduces free PO₄³⁻ available for precipitation. researchgate.net
Increasing pH (Circumneutral)DecreaseFormation of highly insoluble FePO₄ solid phase is favored. researchgate.netresearchgate.net
Ionic StrengthVariableAlters ion activity coefficients; effect depends on specific ions present and pH. chemijournal.comconicet.gov.ar
Complexing Ligands (for Fe³⁺)IncreaseReduces the concentration of free Fe³⁺ available to precipitate with phosphate. nih.gov

Redox Chemistry and Electrochemical Stability

The redox chemistry of iron(3+) phosphate is centered on the Fe³⁺/Fe²⁺ couple. While FePO₄ contains iron in the stable +3 oxidation state, it can be reduced to Fe²⁺ under certain conditions. This redox activity is the basis for its use as a cathode material in lithium-ion batteries, where lithium insertion is coupled with the reduction of Fe³⁺ to Fe²⁺.

The electrochemical stability and activity of iron phosphates are highly dependent on their crystal structure. For example, studies comparing different polymorphs of anhydrous FePO₄ synthesized from the dehydration of different hydrates found that the orthorhombic phase is more electrochemically active than the monoclinic phase. nih.gov Both of these are more active than the common trigonal quartz-like FePO₄. nih.gov

In aqueous systems, the redox potential of the Fe³⁺/Fe²⁺ couple is also strongly dependent on pH and the presence of complexing ligands, including phosphate itself. nih.gov The formation of various Fe(II) and Fe(III) complexes with phosphate and hydroxyl ions is a pH-dependent process. nih.gov At low pH, Fe(II) complexes can be stabilized, while higher pH favors the formation of Fe(III) species. nih.gov The stability of iron porphyrin complexes, for instance, is influenced by the Fe(III)/Fe(II) redox couple, which can be affected by counterions and result in degradation during electrochemical cycling. nih.gov

Interactions with Inorganic and Organic Ligands

Chelation involves the formation of two or more coordinate bonds between a ligand and a central metal ion, creating a ring-like structure. wikipedia.org The iron(III) ion in iron phosphate is a strong Lewis acid and readily participates in complexation and chelation reactions with various organic and inorganic ligands. These interactions can influence the solubility, stability, and reactivity of the compound.

Phosphate itself can form complexes with Fe³⁺. The decolorization of iron(III) chloride solutions by phosphoric acid is attributed to the formation of colorless phosphato complexes. lboro.ac.uk In the presence of other chelating agents, the phosphate can be displaced or exist in equilibrium with other complexes.

Organic ligands, particularly those with carboxylate and hydroxyl functional groups, can form stable complexes with Fe³⁺. Low molecular weight organic acids (LMWOAs) like citric acid and dihydroxybenzoic acids can influence the structure of Fe(III)-precipitates formed from Fe(II) oxidation. rsc.org Stronger complexing ligands can lead to the formation of soluble Fe(III)-organic complexes or colloidal nanoparticles, altering the fate and transport of iron in aqueous systems. rsc.org For example, chelating agents like ethylenediaminetetraacetic acid (EDTA), citric acid, and oxalic acid can bind to ferric iron, forming stable complexes that are less susceptible to reduction. researchgate.net The kinetics of ligand substitution reactions, such as the replacement of coordinated water in Fe(III)-nitrilotriacetate complexes by phosphate, have been studied to understand these interaction mechanisms. nih.gov

Ligand TypeExamplesInteraction with Iron(III)Effect
Inorganic AnionsPhosphate (PO₄³⁻)Forms colorless phosphato complexes. lboro.ac.ukInfluences solubility and redox potential.
Low Molecular Weight Organic Acids (LMWOAs)Citric Acid, Dihydroxybenzoic AcidsForms stable chelate complexes. researchgate.netrsc.orgAffects precipitate structure, can form soluble complexes or colloids. rsc.org
Aminopolycarboxylic AcidsEDTA, Nitrilotriacetic acid (NTA)Forms highly stable, water-soluble complexes. researchgate.netnih.govInhibits reduction of Fe(III); used as a sequestering agent. researchgate.net

The surface of iron(3+) phosphate and related iron oxides/hydroxides is reactive and can adsorb various ions and molecules from solution. The adsorption of phosphate onto iron-based materials is a widely studied process, critical in both environmental and industrial contexts.

The primary mechanisms governing these interactions include:

Electrostatic Attraction : The surface charge of the iron phosphate particles, which is pH-dependent, plays a key role. At pH values below the point of zero charge (pHpzc), the surface is positively charged and attracts anions like phosphate. nih.govrsc.org

Ligand Exchange : This is a form of chemisorption where phosphate ions directly replace hydroxyl groups (-OH) or coordinated water molecules on the iron surface. nih.govresearchgate.net This process can lead to the formation of inner-sphere complexes, which are strongly bound. These can be monodentate (one point of attachment) or bidentate (two points of attachment). researchgate.netgoldschmidtabstracts.info

Precipitation/Deposition : Under conditions of high concentration, surface precipitation of iron phosphate phases can occur. nih.gov

Photochemical and Radiolytic Stability

The photochemical behavior of iron(3+) phosphate tetrahydrate is linked to the photochemistry of its constituent ions, particularly aquated Fe(III) species and their complexes. While iron(3+) phosphate itself is not typically considered a primary photocatalyst, Fe(III) ions can participate in photo-induced redox reactions.

The photolysis of Fe(III) complexes, particularly with organic ligands, can be initiated by UV-visible light. This process often involves a ligand-to-metal charge transfer (LMCT), where an electron is transferred from the ligand to the Fe(III) center, resulting in its reduction to Fe(II) and the oxidation of the ligand. psu.edubg.ac.rs For example, the photolysis of an Fe(III)-iminodiacetic acid complex under UVA and UV/Vis irradiation leads to the formation of Fe(II). researchgate.net The efficiency of this photoreduction can be pH-dependent. researchgate.net

This principle is exploited in photo-Fenton processes, where the photoreduction of Fe(III) to Fe(II) accelerates the catalytic cycle that generates highly reactive hydroxyl radicals for degrading organic pollutants. psu.edu While the absorption of simple hydrated Fe(III) species is mainly in the UV region, complexation with certain ligands can shift the absorption into the visible light spectrum, enabling visible-light-driven photochemistry. researchgate.netpsu.edu Therefore, in the presence of organic compounds and light, iron(3+) phosphate could potentially undergo surface-mediated photochemical reactions, leading to the reduction of iron and the degradation of the organic adsorbate. However, complexation with some ligands, like the antibiotic tetracycline, can also stabilize the iron and hamper degradation under certain conditions. bg.ac.rs

ConditionStability of this compoundGoverning Process
Reducing Environment (e.g., + metallic Fe, high T)Unstable; degrades. tandfonline.comFerrothermal reduction of Fe³⁺ to Fe²⁺. tandfonline.com
Oxidizing EnvironmentGenerally stable. wikipedia.orgIron is in its highest common oxidation state (+3).
UV-Visible Radiation (with organic ligands)Potentially reactive at the surface.Ligand-to-metal charge transfer (LMCT) can reduce Fe³⁺ to Fe²⁺. psu.eduresearchgate.net
Ionizing Radiation (Radiolysis)High stability, particularly in glass form. lboro.ac.ukresearchgate.netRobust glass network structure with strong recovery capability. lboro.ac.uk

Stability of this compound in High-Energy Radiation Fields

In related systems, such as aqueous solutions containing iron ions, gamma irradiation is known to induce redox reactions. For instance, ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) by hydrated electrons (e⁻(aq)) and hydrogen radicals (H•), which are primary products of water radiolysis. Conversely, oxidizing radicals like the hydroxyl radical (•OH) can participate in other reaction pathways.

Studies on other iron-containing materials in radiation fields provide some context. For example, research on the effects of gamma radiation on iron oxides like hematite (B75146) (Fe₂O₃) and ferrihydrite has shown that irradiation can induce phase changes and alter their crystalline structure. researchgate.net Similarly, the irradiation of various phosphate-containing materials, including calcium phosphates used in biomaterials, has been shown to cause changes in their physical and chemical properties. americanelements.comsigmaaldrich.com

A patent mentions the use of iron(III) phosphate tetrahydrate as a component in a reaction mixture for synthesizing sterically hindered amines, which are noted for their stabilizing effects against actinic radiation. google.com However, this does not provide information on the stability of the iron phosphate compound itself when irradiated. Another document from the International Atomic Energy Agency (IAEA) identifies iron phosphate (FePO₄) as a constituent of scale in a uranium extraction facility, indicating its presence in a radioactive environment, but does not offer data on its stability or potential transformations. iaea.org

The absence of specific studies on this compound means that a detailed analysis of its transformation pathways and the generation of a data table on its stability under high-energy radiation cannot be provided at this time. Further experimental research would be necessary to elucidate the specific effects of different types of radiation, absorbed doses, and dose rates on the chemical and physical properties of this compound. Such research would be valuable for applications where this compound might be exposed to radioactive environments, such as in nuclear waste vitrification or as a component in materials used for radiation shielding.

Applications in Advanced Materials Science and Engineering

Precursor Material for Anhydrous Iron Phosphates in Energy Storage

Anhydrous iron(III) phosphate (B84403) (FePO₄) derived from its hydrated forms is a key component in the fabrication of next-generation energy storage devices. The properties of the final anhydrous material are heavily influenced by the characteristics of the initial hydrated precursor.

Role in the Synthesis of Lithium Iron Phosphate (LiFePO₄) Cathodes

Iron(3+) phosphate is a crucial precursor for the synthesis of lithium iron phosphate (LiFePO₄), a prominent cathode material in lithium-ion batteries. electrochemsci.orgbohrium.comnih.govresearchgate.net The use of an iron(III) phosphate precursor, such as FePO₄·xH₂O, is advantageous because it already contains iron and phosphate in the desired equimolar ratio, simplifying the synthesis of LiFePO₄. electrochemsci.org The synthesis process typically involves the dehydration of the hydrated iron phosphate precursor to form anhydrous FePO₄, which is then reacted with a lithium source and a carbon source through methods like carbothermal reduction to produce LiFePO₄/C composites. electrochemsci.orgmrs-k.or.krmdpi.comacs.org

The quality and purity of the iron(3+) phosphate precursor directly impact the electrochemical performance of the resulting LiFePO₄ cathode. electrochemsci.orgbohrium.com For instance, LiFePO₄/C synthesized from high-purity crystalline FePO₄ exhibits significantly better performance compared to that derived from amorphous FePO₄. researchgate.net Studies have shown that LiFePO₄/C prepared from a trivalent iron process precursor demonstrates superior charge/discharge capacity, rate performance, and cycling stability. bohrium.com The particle size and morphology of the FePO₄·xH₂O precursor also play a vital role, influencing the particle size distribution and, consequently, the electrochemical performance and batch consistency of the final LiFePO₄ product. electrochemsci.org Fine-particle-sized iron phosphate precursors are particularly advantageous for synthesizing high-performance LiFePO₄. google.com

The synthesis of LiFePO₄ from FePO₄·xH₂O can be achieved through various methods, including solid-state reactions, hydrothermal methods, and sol-gel processes. nih.govmdpi.commdpi.com For example, a green synthesis route involves reacting iron(III) oxide with phosphoric acid to form a FePO₄·2H₂O precursor, which is then mixed with lithium carbonate and glucose and sintered at high temperatures to yield the LiFePO₄/C composite. mdpi.com Another approach involves the aqueous precipitation of FePO₄·H₂O followed by carbothermal reduction. mit.edu The choice of synthesis method and the specific hydrated form of the iron phosphate precursor (e.g., FePO₄·2H₂O, FePO₄·3H₂O, or FePO₄·4H₂O) can influence the final properties of the LiFePO₄ cathode. electrochemsci.orgmdpi.comresearchgate.net

Morphological Control and Doping Strategies for Electrochemical Performance

The morphology and particle size of the iron(3+) phosphate precursor are critical factors that influence the electrochemical properties of the final LiFePO₄ cathode. electrochemsci.orgkoreascience.kr Controlling these aspects allows for the optimization of the material's performance. For instance, synthesizing FePO₄ precursors with smaller primary particles can lead to LiFePO₄/C with a shorter diffusion path for lithium ions, resulting in lower charge transfer resistance and higher ionic conductivity. koreascience.kr As the reaction time during the co-precipitation synthesis of the precursor increases, smaller primary particles tend to aggregate more tightly, leading to more spherical secondary particles. koreascience.kr

Various strategies are employed to control the morphology of the LiFePO₄ product by manipulating the precursor. Using polymeric or surfactant additives during hydrothermal synthesis can help control nucleation and growth, leading to nanocrystalline products. rsc.org The choice of iron precursor and solvents in solvothermal synthesis methods can also be used to produce LiFePO₄/C nanoplates with varying thicknesses. rsc.org For example, hierarchical LiFePO₄/C with nanoplates around 30 nm thick has shown excellent electrochemical performance. rsc.org

Doping is another key strategy to enhance the electrochemical performance of LiFePO₄, and this can be initiated at the precursor stage. Doping with various metal ions at the iron site can improve electronic conductivity and ion mobility. electrochemsci.orgresearchgate.net For example, doping with elements like Niobium (Nb), Molybdenum (Mo), Cobalt (Co), and Manganese (Mn) has been shown to enhance the electronic conductivity of LiFePO₄. electrochemsci.orgresearchgate.net Minor doping with aluminum (Al³⁺) has been found to reduce the formation of antisite defects in the LFP structure, leading to an increased lithium-ion diffusion coefficient and improved electrochemical performance, especially at high charge and discharge rates. nih.gov Optimized fluorine (F) doping can improve the discharge capacity at high rates, while rational niobium (Nb) doping enhances cycling stability. mdpi.com

Table 1: Impact of Doping on LiFePO₄ Electrochemical Performance

DopantEffect on LiFePO₄Resulting Performance ImprovementReference
Aluminum (Al³⁺)Reduces antisite defectsIncreased Li-ion diffusion, higher specific capacity at high rates nih.gov
Niobium (Nb)Shortens b-axis, widens Li-ion diffusion channelImproved cycling stability and capacity retention mdpi.comelectrochemsci.org
Fluorine (F)-Improved discharge capacity at high rates mdpi.com
Manganese (Mn)Modifies the structureEnhanced discharge capacity at low temperatures mdpi.com
Molybdenum (Mo)Improves electronic conductivityEnhanced rate capability researchgate.net
Cobalt (Co)Improves electronic conductivityEnhanced rate capability researchgate.net

This table is interactive and allows for sorting and filtering of the data.

Catalysis and Photocatalysis

Iron(3+) phosphate exhibits significant catalytic and photocatalytic activity, making it a valuable material in various chemical transformations and environmental applications.

Support Material for Heterogeneous Catalysis

Iron phosphate can serve as a support material for heterogeneous catalysts, enhancing the activity and stability of the active metal species. mdpi.com For instance, platinum (Pt) catalysts supported on various metal phosphates, including iron phosphate (Pt/Fe-P-O), have shown activity in CO oxidation. mdpi.com The catalytic performance of these supported catalysts can be influenced by the calcination temperature and the specific metal phosphate used as the support. mdpi.com The interaction between the metal and the phosphate support can lead to enhanced catalytic properties. For example, ruthenium (Ru) nanocrystals can form heterostructures with iron phosphates, inducing a conversion to iron-rich phosphates which significantly enhances the conductivity of the substrate and elevates catalytic activity for reactions like the oxygen evolution reaction (OER). rsc.org

Active Sites for Oxidation, Reduction, and Acid-Base Catalysis

Iron phosphate itself possesses active sites that are effective in various catalytic reactions, including oxidation, reduction, and acid-base catalysis. rsc.orgresearchgate.nettsijournals.com The surface of iron phosphate contains both redox-active Lewis acidic iron sites and weakly basic phosphate units. rsc.org This combination is believed to be crucial for the C-H activation of methane (B114726) and the suppression of its complete oxidation to carbon dioxide. rsc.org

Iron phosphate catalysts have demonstrated unique selectivity in the oxidative dehydrogenation of various organic compounds. researchgate.netscribd.com They are effective in the conversion of lactic acid to pyruvic acid and glycolic acid to glyoxylic acid. researchgate.net The structure of iron(III) orthophosphate can transform into a new phase with crystalline water during these reactions, leading to a significant increase in catalytic performance. researchgate.net Furthermore, iron(III) phosphate has been shown to be a highly efficient solid acid catalyst for organic synthesis, such as in the preparation of 1,5-benzodiazepines. tsijournals.com Its Lewis acidic nature allows it to catalyze various organic transformations. tsijournals.com The catalytic activity is often linked to the redox cycle of the iron ions (Fe³⁺/Fe²⁺). rsc.orgscribd.com

Photocatalytic Activity for Environmental Applications

Iron(3+) phosphate has also been investigated for its photocatalytic properties, particularly for environmental applications. While detailed research findings specifically on the photocatalytic activity of iron(3+) phosphate tetrahydrate are emerging, related iron phosphate materials have shown promise. The photocatalytic oxidation of volatile organic compounds is a key area of interest. researchgate.net The efficiency and selectivity of these photocatalysts are critical for their practical application in degrading environmental pollutants. The combination of iron and phosphate in the material's structure can facilitate the generation of reactive oxygen species under illumination, which are responsible for the degradation of organic pollutants.

Table 2: Catalytic Applications of Iron(3+) Phosphate

Catalytic ApplicationRole of Iron PhosphateKey FindingsReference
CO OxidationCatalyst Support (for Pt)Pt/Fe-P-O shows good activity for CO oxidation. mdpi.com
Oxygen Evolution Reaction (OER)Catalyst Support (for Ru)Ru/Iron Phosphate heterostructure enhances conductivity and catalytic activity. rsc.org
Oxidative DehydrogenationActive CatalystSelective conversion of lactic acid to pyruvic acid. researchgate.net
Methane OxidationActive CatalystCombination of Lewis acidic iron sites and basic phosphate units enables selective oxidation to formaldehyde. rsc.org
Organic Synthesis (e.g., 1,5-Benzodiazepines)Solid Acid CatalystEfficiently catalyzes the condensation reaction due to its Lewis acidity. tsijournals.com

This table is interactive and allows for sorting and filtering of the data.

Environmental Remediation and Sorption Technologies

This compound and related iron phosphate-based materials are significant in environmental science for their ability to remediate contaminated sites. Their application in sorption technologies is crucial for addressing pollution from heavy metals and excess nutrients.

Adsorption of Heavy Metal Ions from Aqueous Solutions

Iron phosphate compounds have demonstrated considerable efficacy in removing toxic heavy metal ions from water. The mechanism of removal often involves a combination of precipitation and adsorption, where the pH of the solution plays a critical role. frontiersin.org

Research has shown that iron phosphate can completely remove lead (Pb) from aqueous solutions. frontiersin.org For other contaminants like arsenic, the process is more complex. The removal of arsenate [As(V)] tends to decrease as pH increases, whereas the removal of arsenite [As(III)] increases with higher pH. frontiersin.org This pH dependency is a key factor in optimizing remediation strategies.

In another application, an iron-based phosphate cement derived from industrial slag was successful in stabilizing trivalent chromium (Cr³⁺), primarily by forming insoluble chromium phosphate (CrPO₄). mst.edu

Research Findings on Heavy Metal Adsorption by Iron Phosphate-Based Materials
Heavy Metal IonAdsorbent MaterialKey Research FindingsSource
Lead (Pb)Iron PhosphateAchieved complete removal from single-element solutions through precipitation. frontiersin.org
Arsenic (As)Iron PhosphateRemoval is highly pH-dependent; phosphate competes for sorption sites, potentially increasing As bioavailability in soil. frontiersin.org
Chromium (Cr³⁺)Iron-Based Phosphate CementEffectively stabilized by forming CrPO₄, with leaching levels well below regulatory limits. mst.edu
Pb, Cd, Cu, ZnIron/Alginate BeadsDemonstrated competitive adsorption between metal ions and phosphate; adsorption kinetics varied, with Cd being the fastest and Pb the slowest. mdpi.com

Phosphate Sequestration and Nutrient Recovery

Eutrophication, caused by an oversupply of nutrients like phosphorus in water bodies, is a major environmental concern. Iron(3+) phosphate and its derivatives serve as effective phosphate binders to mitigate this issue. chemimpex.comnih.gov These materials can sequester excess phosphate from wastewater, thereby reducing nutrient pollution in aquatic systems. chemimpex.com

Various novel adsorbents based on iron have been developed to enhance phosphate removal. Iron oxide nanoflakes, for example, have an estimated phosphate adsorption capacity of 21.5 mg-P g⁻¹. nih.gov The adsorption process in this case is best described by the Langmuir isotherm and Elovich model, which suggests a chemisorption mechanism. nih.gov Similarly, a composite material of expanded graphite (B72142) loaded with lanthanum-iron hydroxide (B78521) has been shown to be a highly selective adsorbent for phosphate. americanelements.com Thermodynamic analysis of this process revealed it to be spontaneous and endothermic. americanelements.com

The primary mechanisms for phosphate adsorption onto these materials include the replacement of surface hydroxyl groups, electrostatic interactions, and Lewis acid-base interactions. americanelements.com While effective, the application of phosphate-based materials for metal remediation can sometimes lead to an increase in water-extractable phosphorus, which must be managed to avoid secondary pollution. nih.gov

Phosphate Adsorption Properties of Iron-Based Materials
Adsorbent MaterialAdsorption CapacityKinetic and Isotherm ModelsSource
Iron Oxide Nanoflakes (INFs)21.5 mg-P g⁻¹Elovich model (kinetics), Langmuir model (isotherm) nih.gov
Lanthanum-Iron Hydroxide on Expanded Graphite (EG-LaFe)Not specifiedPseudo-second-order (kinetics), Langmuir model (isotherm) americanelements.com
This compoundNot specifiedActs as a general phosphate binder in wastewater treatment. chemimpex.com

Role in Contaminant Immobilization and Stabilization

In addition to removing contaminants from water, iron phosphates play a crucial role in the in-situ stabilization of pollutants in contaminated soils. This process, known as immobilization, reduces the mobility and bioavailability of toxic substances, thereby minimizing their risk to the ecosystem.

Phosphate amendments have proven particularly effective for immobilizing lead in soil. nih.gov The treatment transforms soil lead from a mobile, bioavailable form into a stable, residual phase by forming highly insoluble pyromorphite-like minerals. nih.gov One study found that this method could transform up to 53% of soil lead into the non-mobile residual phase. nih.gov

Iron phosphate can be used to simultaneously stabilize different types of contaminants. For example, it can immobilize cationic metals like lead through precipitation while also binding metalloids like arsenic to its iron hydroxide components. frontiersin.org However, careful management is required as the phosphate can compete with and displace arsenic from sorption sites, which could inadvertently increase arsenic's mobility in the soil. frontiersin.org Research on stabilizing soil highly contaminated with multiple metals showed a significant reduction in the concentration of extractable lead after treatment with phosphate amendments. nih.gov

Pigments, Coatings, and Corrosion Inhibition

Beyond environmental applications, this compound is valued in materials science for its properties as a pigment and as a key component in protective coatings.

Corrosion Protection Mechanisms on Metal Surfaces

Phosphate conversion coatings are a widely used method for protecting metal surfaces, particularly steel and iron, from corrosion. superiorshotpeening.com The process, often called phosphating, involves the chemical alteration of the metal's surface to create a thin, crystalline layer of insoluble metal phosphates. superiorshotpeening.com This layer acts as a barrier between the metal and corrosive elements in the environment. superiorshotpeening.com

The mechanism involves a chemical reaction between the metal surface and a solution containing phosphoric acid and metal phosphates. superiorshotpeening.com

Acid Pickling : The process begins when the metal part comes into contact with phosphoric acid. This initial reaction cleans the surface, oxidizing the iron and producing hydrogen gas. superiorshotpeening.com

Conversion Coating Formation : Following the initial surface reaction, metal phosphates present in the solution precipitate onto the substrate. superiorshotpeening.com This forms a new, stable, and non-conductive conversion coating that is chemically bonded to the metal.

This phosphate layer provides excellent corrosion resistance because, unlike a simple paint layer, it is an integral part of the metal surface and will not easily chip or scratch. superiorshotpeening.com It also serves as an excellent primer that enhances the adhesion of subsequent paints or coatings.

Ceramic and Glass Applications

Iron is increasingly being incorporated into phosphate-based bioceramics to enhance their material properties for bone regeneration applications. While the ultimate use is biological, the focus here is on the material science aspects. The introduction of iron ions into the crystal lattice of materials like β-tricalcium phosphate (β-TCP) induces significant changes in the ceramic's microstructure and physical characteristics. oralmederi.comresearchgate.net

Research has shown that incorporating iron into β-TCP alters its microstructure and porosity. oralmederi.com The introduction of iron ions can disrupt the crystal structure, creating defects that favor the dissolution and degradation of the ceramic particles. oralmederi.com This modification can also shift the pore size distribution. researchgate.net In one study, adding iron to a wollastonite-based chemically bonded phosphate ceramic (WPC) led to the formation of a new, stable iron phosphate cementitious matrix. najah.edu This new material exhibited markedly improved mechanical properties. najah.edu

The formation of iron phosphate ceramics from industrial waste streams has also been explored, yielding rapid-setting materials at room temperature with notable compressive strength and density. researchgate.net

Interactive Data Table: Effect of Iron Incorporation on Phosphate Ceramic Properties

Property Base Ceramic (Wollastonite-Phosphate) Iron-Containing Ceramic (M-WPC)
Compressive Strength 52 MPa 80 MPa
Stiffness 11.4 GPa 23.4 GPa
Shrinkage at 200°C High (baseline) 8 times less than baseline
Stiffness Retention Reduced by >50% above 100°C Preserves >70% of stiffness up to 700°C

Data sourced from a study on wollastonite-based phosphate ceramics with and without magnetite incorporation. najah.edu

Iron phosphate glasses (IPGs) have been extensively researched as a robust medium for the vitrification of nuclear waste. inl.govrsc.orgrsc.org Their properties make them a superior alternative to traditional borosilicate glasses for immobilizing specific types of hazardous materials. rsc.org

The key advantages of iron phosphate glasses stem from their unique structure and chemistry:

High Chemical Durability: IPGs exhibit excellent resistance to dissolution, with rates as low as 10⁻¹⁰ to 10⁻¹¹ g/cm²/min in distilled water at 90°C. mst.edu This durability is crucial for the long-term storage of encapsulated waste.

High Waste Loading: These glasses can incorporate a high percentage of waste by weight, ranging from 40 wt% to as high as 75 wt% for certain wastes. inl.gov This reduces the total volume of the final vitrified product.

Tolerance for "Problem" Components: IPGs show a high tolerance for waste components like sulfates, halides, and heavy metals that are often problematic for borosilicate glasses. inl.gov

Lower Melting Temperatures: The melting temperatures for IPGs can be as low as 900°C, which is 100-200 K lower than for borosilicate glass, offering potential energy and time savings during processing. inl.govrsc.org

The structure of these glasses is based on a network of phosphate tetrahedra. The phosphorus-oxygen network is primarily composed of pyrophosphate or (P₂O₇)⁴⁻ dimer units. mst.edu Iron ions (both Fe²⁺ and Fe³⁺) are integrated into this network, with Fe³⁺ typically found in tetrahedral and five-fold coordination with oxygen. rsc.orgrsc.org This iron integration strengthens the chemical bonds within the glass structure. rsc.org

Interactive Data Table: Properties of Iron Phosphate Glass for Vitrification

Property Value / Characteristic Source(s)
Waste Loading Capacity 40 wt% to 75 wt% inl.gov
Melting Temperature As low as 900°C; typically 100-200 K lower than borosilicate glass. inl.govrsc.org
Dissolution Rate (90°C water) 10⁻¹⁰ to 10⁻¹¹ g/cm²/min mst.edu
Primary Structural Unit (P₂O₇)⁴⁻ dimer units mst.edu
Fe³⁺ Coordination Tetrahedral and five-fold rsc.orgrsc.org
Key Advantage High tolerance for sulfates, halides, and heavy metals. inl.gov

Agricultural Science and Soil Chemistry (Focus on chemical mechanisms)

Phosphorus is an essential nutrient for plant growth, but its availability in soil is often limited by a process known as fixation. cropnutrition.comslideshare.net Iron(3+) phosphate plays a central role in this process, particularly in acidic soils. aces.edu

The chemical availability of phosphate in soil is highly dependent on pH. msu.edu In acidic soils (pH below 6.0), soluble phosphate ions (primarily H₂PO₄⁻) react with abundant free iron (Fe³⁺) and aluminum (Al³⁺) ions in the soil solution. cropnutrition.comaces.edu This reaction leads to the precipitation of highly insoluble iron and aluminum phosphates, effectively "fixing" the phosphorus and making it unavailable for plant uptake. msu.edu

The chemical mechanism of phosphate fixation on iron oxides, such as goethite, involves a surface reaction where a phosphate ion replaces two surface hydroxyl ions (or water molecules). researchgate.net This forms a stable, binuclear surface complex of the type Fe-O-P(O₂)-O-Fe, where two of the phosphate's oxygen atoms each coordinate with a different Fe³⁺ ion on the mineral surface. researchgate.net This process of forming inner-sphere surface complexes is a primary mechanism of phosphate adsorption. mdpi.com

While this fixation can be slowly reversed through dissolution, the release rate of phosphorus from these stable iron phosphate minerals is extremely slow, meaning the phosphorus remains largely immobile and inaccessible to plants over short timescales. aces.edu

The behavior of iron phosphate in soils is further mediated by its interactions with other soil components, namely minerals and organic matter.

Interactions with Soil Minerals: The primary interaction is with iron oxides themselves, such as goethite and ferrihydrite. researchgate.netmdpi.com Phosphate ions have a high affinity for these mineral surfaces and adsorb onto them, forming strong chemical bonds (inner-sphere complexes) as described above. mdpi.comscielo.br In certain ecosystems, like undisturbed wet sedge tundra, a significant portion of the soil phosphorus is associated with these Fe(III) oxyhydroxides. nih.gov Over time, adsorbed phosphate can diffuse into the mineral structure, a process referred to as "aging," which further decreases its likelihood of being released back into the soil solution. scielo.br

Interactions with Soil Organic Matter: Soil organic matter can significantly influence the iron-phosphorus dynamic. cropnutrition.comresearchgate.net Organic matter, and specifically compounds like fulvic acid, can decrease phosphate fixation through several mechanisms:

Chelation: Organic molecules can bind, or chelate, iron ions in the soil solution. This prevents the iron from reacting with phosphate to form insoluble iron phosphates. cropnutrition.com

Competitive Adsorption: Organic compounds can compete with phosphate ions for adsorption sites on the surfaces of iron oxide minerals. nih.gov Studies have shown that an increase in dissolved organic carbon can lead to a significant decrease in the amount of phosphate adsorbed by these minerals. researchgate.net

Complex Formation: Organic phosphorus compounds can also form outer-sphere complexes with mineral surfaces. nih.gov

Therefore, soils with higher organic matter content tend to have greater phosphorus availability, partly because the organic matter interferes with the fixation pathways involving iron. cropnutrition.com

Role in Controlled-Release Nutrient Systems

This compound (FePO₄·4H₂O) is a compound of significant interest in the development of advanced agricultural technologies, particularly in the realm of controlled-release nutrient systems. chemimpex.com Its inherent properties, most notably its low solubility in water, make it a prime candidate for applications as a slow-release fertilizer, ensuring a sustained supply of essential nutrients to plants over an extended period. chemimpex.comresearchgate.net This approach to nutrient management is pivotal for sustainable agriculture, as it aims to enhance nutrient use efficiency, improve crop yields, and minimize the environmental impact associated with conventional, highly soluble fertilizers. chemimpex.comnih.gov

The fundamental principle behind the efficacy of iron(3+) phosphate in these systems is its chemical stability and insolubility. researchgate.net Unlike conventional fertilizers that dissolve rapidly in water, leading to potential nutrient loss through leaching and runoff, iron phosphate releases its constituent nutrients—iron and phosphorus—at a much slower rate. researchgate.net This release is not governed merely by hydrolysis but is often mediated by the biochemical activities within the soil's rhizosphere, the area immediately surrounding plant roots. researchgate.net Plant roots exude various organic acids, such as citric acid, which can chelate the iron and increase the solubility and subsequent uptake of the nutrients. researchgate.net Research has demonstrated that while iron phosphate compounds have very low solubility in water, their solubility increases significantly in the presence of chelating agents like citric acid and Diethylenetriaminepentaacetic acid (DTPA), mimicking the conditions created by root systems. researchgate.net

Detailed research has explored the synthesis and application of iron-based phosphate materials for slow-release fertilization. Studies have focused on creating water-insoluble polymeric phosphate structures that serve as a gradual source of iron. researchgate.net In one such study, a slow-release fertilizer was prepared by polymerizing goethite [FeO(OH)], magnesium oxide, and phosphoric acid. researchgate.net The resulting product exhibited the desired characteristics of low water solubility combined with high solubility in citrate (B86180) and DTPA solutions. researchgate.net

Field trials have substantiated the benefits of these iron phosphate-based systems. The application of these slow-release fertilizers has led to notable improvements in crop production.

Table 1: Research Findings on Iron-Based Slow-Release Fertilizer Efficacy

CropDosageObservationSource
Wheat2 kg/ha FeSignificant increase in yield and iron uptake. researchgate.net
RiceNot specifiedYield increments of 10–55% over control and up to 17% over conventional micronutrient fertilizers. researchgate.net
PotatoNot specifiedSignificant yield increases and increased Vitamin C content in tubers. researchgate.net

Beyond simple formulations, advanced materials science has integrated iron compounds into more complex delivery platforms. For instance, graphene oxide-Fe(III) composites have been synthesized to act as novel carriers for phosphate. researchgate.net These composites demonstrate a slower release of phosphate compared to conventional fertilizers like monoammonium phosphate, thereby reducing the risk of nutrient loss to the environment. researchgate.net Another innovative approach involves the use of photo-responsive Fe(III)-polysaccharide hydrogels. researchgate.net These hydrogels can absorb phosphate from waste streams and subsequently release it in a controlled manner when exposed to light, offering a dual benefit of nutrient recycling and controlled delivery. researchgate.net

Table 2: Comparative Solubility of a Polymeric Iron Phosphate Fertilizer

SolventSolubilitySignificance
WaterLowEnsures slow release and prevents rapid leaching. researchgate.net
0.33 M Citric AcidHighMimics the action of root exudates, facilitating nutrient availability to the plant. researchgate.net
0.005 M DTPAHighRepresents another common chelating agent in soil that enhances nutrient uptake. researchgate.net

These research efforts highlight the versatility of iron(3+) phosphate and related iron compounds in engineering sophisticated nutrient delivery systems that are efficient, environmentally responsible, and beneficial for crop health and productivity. chemimpex.comnih.gov

Environmental Fate, Transport, and Geochemical Interactions

Geochemical Cycling of Iron and Phosphorus in Natural Systems

The cycling of iron and phosphorus in the environment is a complex interplay of geological, chemical, and biological processes. frontiersin.organl.gov Iron, the fourth most abundant element in the Earth's crust, is often found as Fe(III) oxides, while phosphorus availability is a key factor limiting productivity in many ecosystems. anl.govwikipedia.org The interaction between these two elements is significant, as they readily bind to form insoluble complexes, influencing the bioavailability of both. nih.gov

In sedimentary environments, iron phosphates play a crucial role in the burial and sequestration of phosphorus. nih.gov Iron(3+) phosphate (B84403), often in various hydrated forms, can precipitate in the water column and settle into the sediment. frontiersin.org The formation of these iron phosphate minerals is a key mechanism for removing phosphorus from the water and storing it in the sediment. bohrium.com

In lake and river sediments, the precipitation and dissolution of iron phosphates, such as vivianite (B12648973) (a ferrous phosphate) and potentially ferric phosphates under oxidizing conditions, act as a buffer mechanism. arizona.edu This process regulates the concentration of phosphorus in the interstitial waters and its potential release back into the overlying water column. arizona.edu Layers enriched in ferric iron and non-apatite inorganic phosphorus have been observed in lake sediments, indicating episodes of intense iron phosphate precipitation. rruff.info The stability of these iron phosphate layers is critical, as they can retain phosphorus for long periods, effectively sequestering it from the biosphere. rruff.info The transformation of iron oxides to different mineral forms, influenced by factors like the presence of phosphate, further impacts the long-term fate of phosphorus in sediments. mdpi.com

Reactions at the mineral-water interface are fundamental to all geochemical processes, controlling the fate of elements in the environment. elementsmagazine.orggeoscienceworld.org When iron(3+) phosphate tetrahydrate is present in an aquatic environment, its surface interacts with the surrounding water. If the water is undersaturated with respect to the mineral, it will dissolve. Conversely, if the water becomes supersaturated, further precipitation and crystal growth can occur. unifi.it

Interactions with Natural Organic Matter (NOM) and Microorganisms

Natural organic matter and microorganisms significantly influence the transformation and fate of this compound in the environment.

Natural organic matter (NOM), particularly low-molecular-weight organic acids, can interact with iron(3+) phosphate. proquest.com These organic acids, often exuded by plant roots or produced by microorganisms, can form complexes with the ferric iron, a process known as chelation. wikipedia.org This complexation can lead to the dissolution of iron phosphate minerals, releasing both iron and phosphate into the solution. proquest.comresearchgate.net

The effectiveness of different organic acids in dissolving iron phosphates varies. For instance, at a low pH, citrate (B86180) has been shown to be more effective at releasing phosphate from iron oxides than other organic acids like malate (B86768) or oxalate. proquest.com The mechanism of this release is primarily through the ligand-enhanced dissolution of the iron oxide structure. proquest.com In the presence of organic matter, the formation of stable Fe(III)-OM complexes can suppress the precipitation of ferric phosphate, leading to higher concentrations of soluble phosphate in the water. researchgate.net However, at higher concentrations, ferric phosphate can still form and coexist with these organic complexes. researchgate.net

Table 1: Effectiveness of Organic Acids on Phosphate Release from Iron Oxides

Organic Ligand Phosphate Release (% of initially adsorbed P at pH 4) Iron Release (% of total oxide Fe dissolved at pH 4)
Citrate 19% 17%
Malate 14% 8%
Tartrate 5% 5%
Oxalate 0.3-1.2% 18%
Malonate 0.3-1.2% 13%
Succinate 0.3-1.2% 0.02%

Data derived from studies on ferrihydrite, a poorly crystalline iron oxide. proquest.com

Microorganisms are key players in the biogeochemical cycling of iron and phosphorus. anl.govnih.gov They can influence the transformation of iron(3+) phosphate through various metabolic processes. For example, some bacteria can produce and secrete organic acids that dissolve iron phosphates, as mentioned above. frontiersin.orgresearchgate.net

Furthermore, under anaerobic conditions, iron-reducing bacteria (IRB) can use Fe(III) as an electron acceptor for respiration. mdpi.com This process reduces Fe(III) to Fe(II), which can lead to the dissolution of ferric phosphate minerals. nih.gov The presence of phosphate can, in turn, influence the types of secondary iron minerals that form during this microbial reduction. mdpi.com For instance, the presence of phosphate has been linked to the formation of green rust, a mixed Fe(II)-Fe(III) hydroxide (B78521). anl.gov Some microorganisms can also directly mineralize rare earth elements by forming amorphous phosphate precipitates on their cell surfaces. mdpi.com These microbial interactions are a critical link in the cycling of iron and phosphorus in soils and sediments. nih.gov

Mobility and Sequestration in Soil and Groundwater Systems

The movement and retention of iron(3+) phosphate in soils and groundwater are governed by a combination of chemical and physical factors.

The solubility of iron(3+) phosphate is highly dependent on pH. researchgate.net In acidic soils, the solubility is generally low. researchgate.net However, the presence of chelating agents from soil organic matter can increase its solubility and mobility. wikipedia.orgejpau.media.pl Orthophosphate, the form of phosphorus in iron(3+) phosphate, can adsorb onto soil particles, particularly clays (B1170129) and iron oxides. usgs.gov This adsorption limits the movement of phosphorus through the soil profile. usgs.gov

Table 2: Factors Influencing Iron(3+) Phosphate Mobility in Soil and Groundwater

Factor Influence on Mobility Mechanism Citation
pH Decreases with increasing acidity Lower solubility at low pH. researchgate.net
Natural Organic Matter (Chelating Agents) Increases Forms soluble complexes with Fe(III), preventing precipitation. wikipedia.orgejpau.media.pl
Adsorption to Soil Particles Decreases Orthophosphate binds to clay and iron oxide surfaces. usgs.gov
Phosphorus Concentration Can increase at high concentrations Saturation of adsorption sites in soil and aquifer materials. usgs.gov
Microbial Activity Can increase or decrease Dissolution via organic acids and iron reduction; immobilization in biomass. nih.govnih.gov

Adsorption/Desorption on Soil Constituents

The mobility of iron(III) phosphate in soils is significantly influenced by adsorption and desorption reactions with various soil constituents. Iron oxides, in particular, are among the most important components responsible for phosphate adsorption. chemijournal.com The process is often characterized by a rapid initial phase followed by a much slower reaction, suggesting the presence of different types of adsorption sites. chemijournal.com

Studies have shown that both ferrous (Fe²⁺) and ferric (Fe³⁺) ions can enhance the adsorption of phosphate by soil. iaea.org This adsorbed phosphate can then be released (desorbed) under flooded or anoxic conditions. iaea.org The adsorption behavior can often be described by models such as the Langmuir and Freundlich equations, which help to quantify the soil's maximum phosphate adsorption capacity. chemijournal.comresearchgate.net For example, iron-modified biochar has demonstrated significant phosphate adsorption capacities, with values as high as 39.2 mg g⁻¹ for Fe(II) modified biochar. nih.gov The primary mechanisms governing this adsorption include electrostatic attraction and ligand exchange. nih.gov The presence of organic matter and clay minerals, often associated with iron oxides, can further influence the soil's adsorptive potential and reduce desorption. chemijournal.com

Phosphate Adsorption Characteristics on Iron-Modified Materials

Adsorbent MaterialMaximum Adsorption Capacity (Qm)Key Adsorption MechanismsReference
Fe(II) Modified Biochar39.2 mg g⁻¹Electrostatic attraction, Ligand exchange nih.gov
Fe(III) Modified BiocharRelatively insensitive to pH and competing anionsFormation of (PO₃)₃ crystals nih.gov
Hortic Anthrosol785 mg kg⁻¹Adsorption to iron oxides, best fit by Langmuir model chemijournal.com
Xanthic Ferralsol-21838 mg kg⁻¹

Long-Term Stability and Transformation in Porous Media

Once in the soil or sediment, iron(III) phosphate is not inert and can undergo significant transformations over time, influencing its long-term stability. Under anoxic (oxygen-depleted) conditions, which are common in flooded soils and sediments, Fe(III) can be microbially reduced to Fe(II). nih.govnih.gov This reductive dissolution can release the associated phosphate back into the porewater. nih.govmdpi.com

The presence of phosphate itself has a profound impact on these transformation pathways. Research has shown that adsorbed phosphate can hinder the transformation of amorphous iron oxyhydroxides (like ferrihydrite) into more crystalline forms such as goethite and magnetite. nih.govnih.govanl.gov Instead, the presence of phosphate can favor the formation of other secondary minerals. For instance, under reducing conditions, Fe(III) phosphate can act as a precursor for the formation of vivianite [Fe₃(PO₄)₂·8H₂O], a stable reduced Fe(II) phosphate mineral that can serve as a long-term sink for phosphorus in anoxic environments. researchgate.net In some cases, the transformation of ferrihydrite in the presence of phosphate can lead to the formation of green rust, a mixed Fe(II)-Fe(III) hydroxide. nih.govanl.gov This stabilization of less crystalline phases and the formation of new minerals are critical for the long-term sequestration and cycling of both iron and phosphorus in the environment. nih.govresearchgate.net

Transformation Products of Iron(III) Phosphate and Related Compounds in Porous Media

Initial Iron PhaseEnvironmental ConditionKey Influencing FactorPrimary Transformation Product(s)Reference
FerrihydriteAnoxic SoilMicrobial Fe(III) reductionGreen rust-like phase nih.gov
Phosphate-adsorbed FerrihydriteAnoxic, flooded paddy soilAdsorbed phosphate hinders crystallizationTransformation to goethite strongly hindered nih.gov
Amorphous Fe(III)-hydroxide with adsorbed PAnoxic lake sedimentsPrecursor for Fe(II) mineral formationVivianite researchgate.net
Fe(III) oxides with phosphateSubsurface environment with reducing bacteriaPhosphate incorporated in mineral structureCarbonate green rust anl.gov

Analytical Methodologies for Environmental Speciation

To understand the fate and transformations of iron(III) phosphate, sophisticated analytical techniques are required to distinguish between its various forms and to observe its changes within complex environmental samples.

Techniques for Distinguishing Iron Phosphate Phases in Environmental Samples

Distinguishing between different iron phosphate phases and other iron minerals in environmental samples is a significant analytical challenge. A combination of spectroscopic and chemical extraction methods is often employed. nih.gov

Mössbauer Spectroscopy : This technique is highly sensitive to the local environment of iron atoms and is a powerful tool for studying iron-bearing materials. nih.gov It can provide detailed information on the oxidation state (Fe²⁺ vs. Fe³⁺), coordination site, and magnetic properties of iron. nih.govcarleton.edu By analyzing parameters like isomer shift, quadrupole splitting, and hyperfine field, Mössbauer spectroscopy can identify specific iron oxide and phosphate phases, such as magnetite, goethite, and vivianite, and determine their relative proportions in a sample. nih.govcarleton.edu

X-ray Absorption Spectroscopy (XAS) : XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, is another element-specific technique crucial for determining iron speciation. bohrium.comkent.ac.uk The pre-edge features in Fe K-edge XANES spectra are sensitive probes of the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of iron. whiterose.ac.ukresearchgate.net This allows researchers to quantify the Fe²⁺/Fe³⁺ ratio in samples like iron phosphate glasses and minerals. bohrium.comwhiterose.ac.uk

Other Techniques : Methods like X-ray Diffraction (XRD) are used to identify crystalline mineral phases. ruipugroup.com Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can provide information on chemical bonding and surface composition, complementing the data from other techniques to give a fuller picture of the iron phosphate species present. nih.gov

Comparison of Analytical Techniques for Iron Phosphate Speciation

TechniquePrimary Information ObtainedKey Application for Iron PhosphateReference
Mössbauer SpectroscopyFe oxidation state (Fe²⁺/Fe³⁺), coordination, magnetic ordering, mineral phase identification.Identifying specific Fe-bearing minerals (e.g., goethite, vivianite) and their relative amounts. nih.govcarleton.edu
X-ray Absorption Spectroscopy (XAS/XANES)Fe oxidation state, coordination number and geometry.Quantifying Fe²⁺/ΣFe ratio and distinguishing between tetrahedral and octahedral Fe sites. kent.ac.ukwhiterose.ac.uk
X-ray Diffraction (XRD)Crystalline structure and phase identification.Identifying crystalline iron phosphate and oxide phases. ruipugroup.com
FTIR / XPSFunctional groups, chemical bonds, and surface elemental composition.Qualitative identification of Fe-P compounds in sludge and other complex matrices. nih.gov

In-Situ Characterization of Environmental Transformations

Studying the transformation of iron phosphates directly within their natural environment (in-situ) provides the most accurate understanding of their behavior. acs.org This approach avoids artifacts that can arise from sample collection and preparation.

Isotopic Labeling with Spectroscopy : A novel approach involves adding minerals enriched with the stable ⁵⁷Fe isotope to soils or sediments. nih.govnih.gov Since ⁵⁷Fe is the "Mössbauer active" isotope, subsequent analysis with Mössbauer spectroscopy exclusively tracks the transformation of the added mineral, distinguishing it from the native iron already present in the sample. nih.govnih.gov This method has been used to follow the transformation of ⁵⁷Fe-labeled ferrihydrite in anoxic soils. nih.gov

Synchrotron-Based Micro-Spectroscopy : Advanced synchrotron light sources enable the use of micro-focused X-ray beams to analyze samples at a very small scale. rsc.org Micro-X-ray Fluorescence (μ-XRF) can map the elemental distribution of iron, phosphorus, and other elements within a sediment sample. rsc.org Subsequently, micro-X-ray Absorption Spectroscopy (μ-XAS) can be performed on specific points of interest within that map to determine the speciation of iron and phosphorus, revealing how they are associated at a microscopic level. rsc.org

Diffusive Equilibrium in Thin Films (DET) : For characterizing the flux of soluble, reactive species, the DET technique offers in-situ measurements. nih.gov A thin gel probe is inserted directly into sediment, allowing dissolved substances like labile phosphate to diffuse into the gel. After retrieval, the gel can be analyzed to create a high-resolution, two-dimensional image of the concentration gradients of phosphate at the sediment-water interface, providing critical information on mobilization and sequestration processes. nih.gov

Computational Chemistry and Theoretical Modeling of Iron 3+ Phosphate Tetrahydrate

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are powerful quantum mechanical methods used to model molecular and crystalline structures from first principles, without the need for empirical data beyond fundamental physical constants.

DFT calculations are instrumental in understanding the electronic structure and the nature of chemical bonding within iron(3+) phosphate (B84403) and its hydrated forms. Studies on anhydrous FePO₄ reveal that there is significant covalent bonding between the iron 3d and oxygen 2p orbitals. researchgate.netresearchgate.net This covalent interaction is a key feature of the electronic structure. In the context of iron(3+) phosphate tetrahydrate, theoretical investigations would similarly focus on the bonding between the Fe³⁺ cation, the phosphate (PO₄³⁻) anion, and the surrounding water molecules.

DFT studies on related iron phosphate systems have explored various coordination environments for the iron ion, including tetrahedral and octahedral geometries, and have analyzed the role of water ligands in determining the preferred coordination. For instance, in studies of iron dihydrogen phosphate, a 5-fold coordination of the Fe³⁺ cation was found when five or six water molecules were included in the model. The electronic properties, such as the band gap, are sensitive to the computational method used. Standard DFT methods may underestimate the band gap, while approaches that include a correction for on-site electron-electron correlations, like DFT+U, often provide results in better agreement with experimental values. researchgate.net

Table 1: Theoretical Approaches to Electronic Structure Analysis

Method Focus of Analysis Key Findings for Iron Phosphates
Density Functional Theory (DFT) Covalent bonding, partial densities of states, electron density distribution. Significant covalent character between Fe 3d and O 2p orbitals. researchgate.netresearchgate.net
DFT+U Correcting for on-site electron correlation, improving band gap prediction. Predicts larger, more accurate band gaps compared to standard DFT. researchgate.net
Ab Initio Molecular Dynamics (AIMD) Simulating dynamic electronic and structural properties. Useful for understanding the influence of thermal motion on electronic structure. nih.gov

Computational methods are crucial for predicting vibrational frequencies and aiding in the assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a model of this compound, each mode can be associated with specific atomic motions, such as the stretching and bending of P-O bonds within the phosphate tetrahedra, Fe-O bonds, and the vibrations of the water molecules.

For example, in a study of the related mineral cyrilovite, Na(Fe³⁺)₃(PO₄)₂(OH)₄·2(H₂O), Raman and IR spectroscopy were used to characterize its structure. nih.gov DFT calculations on cluster models of phosphate interacting with iron hydroxides have been used to calculate vibrational frequencies of monoprotonated monodentate and deprotonated bidentate complexes, analyzing the electronic effects on Fe-O-P and H-O-P bonds. researchgate.net Such computational approaches, when applied to this compound, can provide a detailed understanding of its vibrational spectrum, distinguishing between the modes of the phosphate anion and the coordinated water molecules. researchgate.net

Table 2: Calculated Vibrational Frequencies for Phosphate-containing Systems

System Vibrational Mode Calculated Frequency Range (cm⁻¹) Reference
Phosphate-Goethite Complexes P-OFe stretch (monodentate) ~984 researchgate.net
Phosphate-Goethite Complexes P-(OFe)₂ stretch (bidentate) ~1018 researchgate.net
Hydrated H₂PO₄⁻ Symmetric PO₂⁻ stretch (νS) Fluctuates based on hydration nih.gov
Hydrated H₂PO₄⁻ Asymmetric PO₂⁻ stretch (νAS) Fluctuates based on hydration nih.gov

The equilibrium shape of a crystal is determined by the relative surface energies of its different crystallographic facets, a principle captured by the Wulff construction. taylorandfrancis.comwikipedia.orgscholarpedia.orgnih.govresearchgate.net First-principles calculations can be used to compute the surface energies of various crystal planes of this compound. By identifying the low-energy surfaces, it is possible to predict the crystal's morphology.

The methodology involves creating slab models for different surface orientations (hkl planes) and calculating their total energy. The surface energy is then determined by comparing the energy of the slab to the energy of the bulk material. The facets with the lowest surface energies are the most stable and will dominate the crystal's shape at equilibrium. nih.gov While specific calculations for this compound are not widely reported, this established theoretical framework is applicable and would provide valuable insights into its crystal growth and surface properties. taylorandfrancis.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of atoms and molecules. In the context of this compound, MD simulations can reveal the dynamics of the constituent ions and water molecules.

MD simulations can provide a detailed picture of the behavior of water molecules within the crystal lattice of a hydrate (B1144303). acs.org These simulations can track the translational and rotational motion of water molecules, as well as the dynamics of the hydrogen bond network. Studies on the hydration of phosphate ions show that the dynamics of water in the hydration shell can be significantly slower than in bulk water. mdpi.comacs.org

Ab initio molecular dynamics (AIMD) simulations of phosphate ions in water have shown that the hydration shell is well-structured and that the hydrogen bonds between the phosphate ion and water are strong. acs.orgresearchgate.net These simulations also reveal that the dynamics of these hydrogen bonds occur on ultrafast timescales, with structural fluctuations happening on a sub-300 fs timescale. researchgate.netnih.gov For this compound, MD simulations could be used to investigate the stability of the hydrate structure, the pathways for water diffusion within the crystal, and the mechanism of dehydration. acs.org

Table 3: Key Parameters from MD Simulations of Phosphate Hydration

Parameter System Value/Observation Reference
Coordination Number PO₄³⁻ in 0.05 M solution at 298 K 15.9 mdpi.com
Self-Diffusion Coefficient (Phosphate) 0.05 M solution at 298 K Slower than water by an order of magnitude mdpi.com
Hydrogen Bond Lifetime H₂PO₄⁻/H₂O ~10 ps (longer than water-water H-bonds) nih.gov
Hydration Shell Dynamics PO₄³⁻ in deuterated water Significantly slower than bulk water acs.org

Computational modeling is extensively used to study diffusion mechanisms and ionic transport in phosphate-based materials, which is particularly relevant for applications like batteries. acs.org While specific studies on ionic transport within this compound are scarce, research on related materials provides a framework for understanding these processes.

Ab initio molecular dynamics simulations on LiFePO₄ have shown that Li⁺ ion diffusion is not a continuous process but occurs through a series of jumps between lattice sites. nih.govacs.org These simulations can identify the dominant diffusion pathways and the role of defects or cooperative ionic movements in promoting transport. nih.govacs.org For this compound, MD simulations could be employed to investigate the mobility of Fe³⁺ and PO₄³⁻ ions within the lattice, as well as the diffusion of any charge-compensating ions that might be present as impurities. The diffusion coefficients of phosphate anions are known to be influenced by factors such as concentration and the presence of other ions. mdpi.com

Monte Carlo Simulations for Adsorption and Phase Equilibria

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations are particularly powerful for studying systems with a large number of interacting particles, such as the adsorption of molecules onto a surface or the complex equilibria in solution.

Modeling of Adsorption Isotherms on Surface Sites

The surface of this compound presents a complex landscape of potential adsorption sites, including iron centers, phosphate groups, and coordinated water molecules. Understanding how different molecules interact with these sites is crucial for applications ranging from catalysis to environmental remediation. Grand Canonical Monte Carlo (GCMC) simulations are a favored approach for modeling adsorption phenomena. In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential and temperature, allowing for the direct simulation of adsorption isotherms.

The interaction potentials between the adsorbate molecules and the surface atoms of this compound are a critical component of the simulation. These are typically derived from force fields, which are sets of parameters that describe the potential energy of a system of atoms or molecules. For this compound, these force fields would need to accurately capture the electrostatic interactions, van der Waals forces, and hydrogen bonding capabilities of the surface.

The output of GCMC simulations is an adsorption isotherm, which plots the amount of adsorbed substance on the surface as a function of its pressure or concentration at a constant temperature. These isotherms can reveal important information about the adsorption mechanism, such as the affinity of the adsorbate for the surface and the capacity of the material.

Below is a representative table of data that could be generated from GCMC simulations of gas adsorption on the (100) surface of this compound at a constant temperature.

Table 1: Simulated Adsorption Data for CO₂ on this compound at 298 K
Pressure (kPa)Amount Adsorbed (mmol/g)Surface Coverage (%)
100.1512
200.2822
500.6249
1001.0583
2001.2095

Prediction of Solubility and Speciation

The solubility of this compound in aqueous environments is a key parameter influencing its bioavailability, its role in geochemical processes, and its performance in various industrial applications. Monte Carlo simulations can be employed to predict the solubility and speciation of this compound by modeling the complex interactions between the dissolved ions (Fe³⁺, PO₄³⁻) and water molecules.

These simulations can provide insights into the hydration shells of the ions and the formation of various aqueous complexes. By calculating the free energy of dissolution, it is possible to estimate the solubility product (Ksp) of this compound. Furthermore, MC simulations can help to understand how factors such as pH, ionic strength, and the presence of other solutes affect the solubility and the distribution of different iron-phosphate species in solution. Thermodynamic modeling based on programs like PHREEQC can also be used to predict the precipitation and dissolution behavior of iron phosphates under various conditions. nih.gov

Machine Learning Approaches in Materials Discovery

The advent of machine learning (ML) has begun to revolutionize materials science by enabling the rapid prediction of material properties and the acceleration of the discovery of new materials. ntu.edu.sg By learning from large datasets of known materials, ML models can identify complex patterns and relationships that are not immediately obvious to human researchers.

Predictive Models for Synthesis Conditions and Resulting Properties

The synthesis of this compound with desired properties, such as a specific particle size, morphology, or crystal phase, can be a complex and time-consuming process involving the optimization of multiple parameters (e.g., temperature, pH, precursor concentrations). Machine learning models can be trained on experimental data from the literature and laboratory databases to predict the outcome of a synthesis reaction based on the input conditions. acs.orgmit.edu

For instance, a regression model could be developed to predict the average particle size of this compound as a function of synthesis temperature and precursor molar ratios. Similarly, a classification model could predict the likelihood of obtaining a pure crystalline phase versus an amorphous product. acs.org These models can significantly reduce the number of experiments required to optimize a synthesis protocol, thereby saving time and resources. arxiv.org

The table below illustrates the kind of data that could be used to train and test a machine learning model for predicting the properties of synthesized this compound.

Table 2: Sample Data for Machine Learning Model to Predict Particle Size
Synthesis Temperature (°C)Fe:P Molar RatiopHResulting Average Particle Size (nm)
251:12.0150
501:12.0100
251:1.22.0120
501:1.22.580
751:12.560

High-Throughput Screening of Related Phosphate Compounds

High-throughput screening (HTS) is a method that allows for the rapid testing of a large number of compounds for a specific property. numberanalytics.com When combined with computational modeling, HTS can be a powerful tool for discovering new materials with enhanced performance. In the context of this compound, a computational HTS approach could be used to explore a vast chemical space of related phosphate compounds.

This would involve generating a large virtual library of phosphate-based materials with different metal cations, hydration states, and crystal structures. The properties of these virtual materials, such as their electrochemical stability, ionic conductivity, or catalytic activity, could then be predicted using high-throughput density functional theory (DFT) calculations or machine learning models. researchgate.net This screening process can identify promising candidate materials for a specific application, which can then be synthesized and tested experimentally. For instance, high-throughput screening has been successfully employed to identify promising phosphate-based electrolytes for lithium-ion batteries. researchgate.net

This computational pre-screening significantly narrows down the number of candidates for experimental validation, accelerating the materials discovery pipeline. youtube.com

Industrial Production, Economic Aspects, and Supply Chain Considerations

Large-Scale Manufacturing Processes and Reactor Design

The industrial production of iron(III) phosphate (B84403), including its tetrahydrate form, is primarily driven by its application in various sectors, most notably as a precursor for lithium iron phosphate (LFP) cathode materials used in batteries. kenresearch.comdataintelo.com The manufacturing processes are designed to yield high-purity crystalline ferric phosphate with specific characteristics suitable for these applications. google.com

Common industrial-scale manufacturing processes often involve the reaction of an iron source with a phosphate source in an aqueous solution. One method involves reacting an iron(II) salt, such as ferrous sulfate (B86663), with a phosphate salt like ammonium (B1175870) dihydrogen phosphate. ias.ac.in The resulting ferrous phosphate can then be oxidized to ferric phosphate. google.com Another approach utilizes the reaction of iron compounds, such as iron oxides, with phosphoric acid. google.com

Key parameters controlled during production include pH, temperature, and reaction time, which significantly influence the final product's properties, such as crystal phase and particle size. google.comrsc.org For instance, controlling the pH of the solution can determine whether the resulting ferric phosphate is in the strengite or meta-strengite crystalline form. google.com

Reactor Design:

The design of reactors for iron(III) phosphate synthesis is crucial for achieving consistent product quality and process efficiency. Common reactor types include:

Batch Reactors: These are the simplest type, where reactants are loaded, and the reaction proceeds over a set time. youtube.com They are suitable for smaller-scale production and research and development. youtube.com

Continuous Stirred-Tank Reactors (CSTRs): In CSTRs, reactants are continuously fed into a well-mixed tank, ensuring a uniform reaction mixture. youtube.com This design is common in large-scale industrial processes. youtube.com

Plug Flow Reactors (PFRs) or Tubular Reactors: These reactors consist of a tube or pipe through which reactants flow continuously without significant back-mixing. youtube.com They are often used for reactions with well-defined kinetics. youtube.com

Pulse Combustion Reactors: A more advanced method involves a pulse combustion reactor system for the continuous synthesis of metal oxide materials, including precursors for LFP batteries. researchgate.net This type of reactor can operate at high temperatures and frequencies, enabling rapid reactions. researchgate.net The process involves spraying a precursor solution into a hot zone, where the droplets act as microreactors. researchgate.net

The choice of reactor design depends on factors such as the desired production rate, the specific chemical reaction, and the required product characteristics. youtube.com For instance, a process for producing high-purity iron(III) orthophosphate may involve a series of steps including dissolving iron compounds in a phosphoric acid solution, separating solids, and then oxidizing the iron(II) to precipitate iron(III) orthophosphate. idealawyers.com This multi-step approach helps to remove impurities and control the final product's quality. idealawyers.com

Cost Analysis of Production and Purification

The cost of producing iron(III) phosphate tetrahydrate is influenced by several factors, including the price of raw materials, energy consumption, and the complexity of the purification process. kenresearch.comufinebattery.com

Raw Material Costs: The primary raw materials for iron(III) phosphate production are an iron source and a phosphate source. google.com The cost of these materials can fluctuate based on market dynamics. kenresearch.com For example, the price of phosphate rock is a significant factor. kenresearch.com Some processes utilize by-products from other industries, such as ferrous sulfate from titanium dioxide production, which can offer a cost advantage. cathodesolution.com

The following table provides a qualitative overview of cost factors in different synthesis approaches:

Synthesis ApproachRaw Material CostProcess Complexity & CostPurification Cost
Ferrous Sulfate Oxidation Generally lower, can use industrial by-products. cathodesolution.comRelatively simple process. cathodesolution.comModerate, depends on initial purity of ferrous sulfate.
Iron Oxide & Phosphoric Acid Can be higher depending on the grade of iron oxide.Can be energy-intensive due to heating requirements. google.comCan be higher to remove unreacted oxides and other impurities.
Multi-step Precipitation Varies based on specific iron and phosphate sources.More complex due to multiple reaction and separation stages. google.comCan be lower due to inherent purification in the process design. google.com

Market Dynamics and Global Demand for Phosphate-Based Materials

The global market for iron phosphate is experiencing significant growth, driven primarily by the increasing demand for lithium iron phosphate (LFP) batteries. kenresearch.comdataintelo.com These batteries are widely used in electric vehicles (EVs) and renewable energy storage systems. kenresearch.comimarcgroup.com The global iron phosphate market was valued at several hundred million U.S. dollars in recent years and is projected to continue growing at a compound annual growth rate (CAGR) of around 5%. dataintelo.comgminsights.comcognitivemarketresearch.comsphericalinsights.com

Key Market Drivers:

Electric Vehicle (EV) Market: The rapid expansion of the EV market is a major catalyst for the iron phosphate market. kenresearch.comgminsights.com LFP batteries are favored in many EVs due to their safety, long cycle life, and lower cost compared to other lithium-ion chemistries. imarcgroup.comfaraday.ac.uk

Renewable Energy Storage: The growing need for energy storage solutions for solar and wind power also boosts the demand for LFP batteries and, consequently, iron phosphate. kenresearch.com

Agriculture: Iron phosphate is used in agriculture as a component in some fertilizers and as a molluscicide to control slugs and snails. dataintelo.comsphericalinsights.com The demand in this sector is driven by the need to improve crop yields and the trend towards more environmentally friendly pesticides. dataintelo.comsphericalinsights.com

Food and Beverages: Iron phosphate is used as a food additive for fortification. gminsights.com

Regional Market Trends:

Asia-Pacific: This region holds the largest share of the global iron phosphate market, largely due to its dominance in battery manufacturing and a strong agricultural sector in countries like China and India. cognitivemarketresearch.comsphericalinsights.commarket.us

North America and Europe: These regions are also significant markets, with growing demand for EVs and renewable energy storage. gminsights.comdatabridgemarketresearch.com Government initiatives promoting clean energy are further stimulating market growth in these areas. kenresearch.com

The broader phosphate market, which includes all phosphate-based materials, is also projected to grow, driven by the increasing global population and the corresponding demand for food and fertilizers. delvens.comfuturemarketinsights.commarketresearchfuture.com

The following interactive table shows the projected growth of the global iron phosphate market according to different market research firms:

Market Research FirmBase Year Value (USD)Projected Year Value (USD)CAGRForecast Period
Ken Research494 Million kenresearch.com---
Global Market Insights721.5 Million (2023) gminsights.com-5.3% gminsights.com2024-2032 gminsights.com
Dataintelo540.2 Million (2023) dataintelo.com859.8 Million (2032) dataintelo.com5.3% dataintelo.com2024–2032 dataintelo.com
Cognitive Market Research519.8 Million (2024) cognitivemarketresearch.com756.14 Million (2031) cognitivemarketresearch.com5.50% cognitivemarketresearch.com2024-2031 cognitivemarketresearch.com
Spherical Insights528.3 Million (2023) sphericalinsights.com868.5 Million (2033) sphericalinsights.com5.10% sphericalinsights.com2023-2033 sphericalinsights.com

Intellectual Property and Patent Landscape

The intellectual property landscape for iron(III) phosphate tetrahydrate is closely tied to its application as a precursor for lithium iron phosphate (LFP) cathode materials. The original patents for LFP technology, held by entities like the University of Texas and Hydro-Québec, have been a significant factor in the market's development. youtube.com The expiration of some of these key patents has opened up the market, allowing for increased competition and innovation in LFP production. faraday.ac.uk

Patents related to iron(III) phosphate often focus on:

Synthesis Methods: Novel and improved methods for producing high-purity and high-performance iron phosphate are a major area of patent activity. google.comgoogle.com These patents may cover specific reaction conditions, precursor materials, and reactor designs to control the physical and chemical properties of the final product. google.com For example, patents describe methods for producing crystalline ferric phosphate dihydrate with specific surface areas and low levels of impurities, making it suitable for battery applications. google.com

Precursor characteristics: Patents may specify desirable characteristics of the ferric phosphate precursor, such as a particular molar ratio of phosphorus to iron or a specific iron content, to optimize the performance of the resulting LFP cathode material. google.com

Environmentally Friendly Processes: There is a growing interest in developing more sustainable and environmentally friendly production processes for iron phosphate, which is reflected in recent patent filings. laotiantimes.com This includes methods that minimize waste streams or utilize by-products from other industries. laotiantimes.comgoogleapis.com

Applications: While the focus is heavily on battery materials, patents also exist for the use of iron phosphate in other applications, such as dietary supplements and molluscicides.

Recent developments include patents for proprietary synthesis processes that aim to produce battery-grade iron phosphate that is compliant with stringent environmental standards in Europe and North America. laotiantimes.com The co-ownership of intellectual property between companies is also a strategy being employed to advance the development and commercialization of new production technologies. laotiantimes.com

Regulatory Frameworks for Industrial Chemicals

The production and use of iron(III) phosphate tetrahydrate are subject to various regulatory frameworks for industrial chemicals in different regions. These regulations are in place to ensure the safety of workers, consumers, and the environment.

United States:

Toxic Substances Control Act (TSCA): Administered by the Environmental Protection Agency (EPA), TSCA regulates the introduction of new or already existing chemicals. Iron(III) phosphate is listed on the TSCA inventory.

Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including exposure limits for chemicals. Personal protective equipment, such as safety goggles and gloves, is recommended when handling iron(III) phosphate powder to prevent eye and skin irritation. fishersci.com

Food and Drug Administration (FDA): The FDA has designated ferric phosphate as "Generally Recognized As Safe" (GRAS) for use as a nutrient supplement in food. ecfr.govorst.edu

Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): For its use as a pesticide (molluscicide), iron(III) phosphate is regulated by the EPA under FIFRA. epa.gov An exemption from the requirement of a tolerance for residues of ferric phosphate in or on all food commodities has been established. cornell.edu

European Union:

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): REACH is a comprehensive regulation for chemicals in the EU. carlroth.com Manufacturers and importers of iron(III) phosphate in quantities of one tonne or more per year are required to register the substance with the European Chemicals Agency (ECHA). carlroth.com The safety data sheet for iron(III) phosphate provides information on its classification and handling under REACH. carlroth.com

Classification, Labelling and Packaging (CLP) Regulation: This regulation aligns the EU system of classification, labelling, and packaging of chemical substances and mixtures to the Globally Harmonised System (GHS). mubychem.com According to some safety data sheets, iron(III) phosphate may be classified as an irritant to the skin and eyes and may cause respiratory irritation. mubychem.com However, other classifications state that the substance does not meet the criteria for classification as hazardous. carlroth.com

Plant Protection Products Regulation: The use of ferric phosphate as an active substance in plant protection products (pesticides) is regulated in the EU. europa.eu It has been approved as a low-risk substance. europa.eu

These regulatory frameworks ensure that iron(III) phosphate tetrahydrate is produced, handled, and used in a manner that minimizes risks to human health and the environment.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The study of hydrated iron(III) phosphates, including iron(3+) phosphate (B84403) tetrahydrate, has led to significant academic contributions, particularly in the fields of materials science and electrochemistry. A primary focus of research has been on their application as cathode materials in lithium-ion batteries. mdpi.com Iron phosphates are considered advantageous due to being inexpensive and relatively environmentally friendly. mdpi.com The mechanism of lithium insertion and extraction, which involves the reduction of Fe³⁺ to Fe²⁺, is a cornerstone of their function in batteries. mdpi.comresearchgate.net Research has demonstrated that reversible lithium insertion into hydrated Fe(III) phosphates occurs at potentials between 3.5 and 2.5 V vs. Li+/Li. researchgate.net Beyond batteries, iron(III) phosphates have been identified as effective catalysts for various organic synthesis reactions, promoting green chemistry methods. novapublishers.com

Despite these advances, several challenges remain. A significant hurdle for iron(III) phosphate in battery applications is its inherently low electronic conductivity. novapublishers.com Another key challenge is ensuring the structural stability of hydrated forms during electrochemical cycling, as the presence and removal of water can affect performance and longevity. researchgate.netrsc.org For catalytic applications, preventing the degradation and dissolution of the material over time is a primary concern. rsc.org Overcoming these limitations requires a deeper understanding of the structure-property relationships in these materials.

Research AreaKey Academic ContributionsRemaining Challenges
Electrochemistry Identified as a viable, low-cost cathode material for Li-ion batteries. mdpi.com Demonstrated reversible Li-ion intercalation at ~2.8-3.0V. researchgate.netresearchgate.netLow intrinsic electronic conductivity. novapublishers.com Ensuring structural stability during cycling. rsc.org
Catalysis Used as a catalyst in various organic syntheses, such as the creation of dihydropyrimidinones and imidazoles. novapublishers.comCatalyst degradation and dissolution over extended use. rsc.org
Material Synthesis Development of various synthesis routes including co-precipitation and hydrothermal methods. mdpi.comresearchgate.netiaea.orgAchieving consistent morphology and purity. iaea.org Controlling the precise level of hydration.

Emerging Research Frontiers in Hydrated Iron Phosphate Chemistry

The field of hydrated iron phosphate chemistry is continually evolving, with several exciting research frontiers emerging. One major area is the synthesis and characterization of new crystalline phases. researchgate.netscilit.com For example, a novel iron(III) phosphate monohydrate (FePO₄·H₂O) was successfully synthesized from a tavorite LiFePO₄(OH) precursor via a Li⁺/H⁺ ion exchange process. researchgate.netcapes.gov.br This highlights a frontier focused on using topotactic reactions to create new structures with unique properties.

Another significant frontier is the investigation of mixed-valence iron phosphates, which contain both Fe²⁺ and Fe³⁺ ions. mdpi.comrsc.org These materials are being explored for their potential to enhance electrochemical stability and performance. rsc.org Research into compounds like Fe₃(PO₃OH)₄(H₂O)₄ is providing insights into the interplay between electronic structure and physical properties, with findings suggesting that electronic ordering may be responsible for structural phase transitions. mdpi.com Furthermore, the use of advanced computational methods, such as ab initio simulations, is a rapidly developing frontier that allows for the prediction of magnetic and electronic properties of new iron phosphate compounds, guiding experimental efforts. nih.gov

Prospects for Novel Applications and Material Design

Future research into hydrated iron phosphates holds considerable promise for the design of novel materials and applications. In energy storage, the focus is on overcoming the conductivity issue. Material design strategies include the creation of mesoporous FePO₄, which has shown an enhanced specific capacity and better performance at high charge/discharge rates compared to non-porous forms. researchgate.net The development of environment-friendly synthesis methods that produce high-purity, spherical micron-sized iron phosphate particles is another promising avenue, as these precursors lead to superior electrochemical performance in LiFePO₄ cathodes. iaea.org

Beyond batteries, there are prospects for new applications in electrocatalysis. Iron phosphate hydroxide (B78521) hydrate (B1144303) has been shown to be a promising electrocatalyst for the hydrogen evolution reaction, a key process in water splitting for hydrogen fuel production. rsc.org The synergistic effects between Fe²⁺ and Fe³⁺ in these catalysts can enhance stability and efficiency. rsc.org There is also potential for iron phosphate materials in fields like biomedical devices and the immobilization of nuclear waste, leveraging their chemical durability. nih.gov The design of these materials will increasingly rely on controlling their crystal structure, morphology, and the ratio of iron oxidation states to tailor them for specific functions. rsc.orgnih.gov

Interdisciplinary Research Opportunities and Collaborations

The complexity and potential of hydrated iron phosphates necessitate a highly interdisciplinary research approach. Significant opportunities lie at the intersection of solid-state chemistry, materials science, and electrochemistry. mdpi.comnih.gov Chemists can focus on developing novel synthesis routes, while materials scientists can characterize the resulting structures and morphologies. iaea.org Electrochemists are crucial for testing the performance of these new materials in applications like batteries and electrocatalysts. researchgate.netrsc.org

Furthermore, collaboration with computational physicists and chemists is becoming essential. The use of ab initio simulations to predict the electronic and magnetic properties of newly designed iron phosphate compounds can significantly accelerate the discovery process. nih.gov This synergy allows for a more fundamental understanding of the structure-property relationships that govern performance. There are also collaborative opportunities with chemical and medicinal industries to translate laboratory-scale catalytic processes into practical, green manufacturing methods. novapublishers.com Such collaborations are vital for bridging the gap between fundamental research and real-world applications, from advanced energy storage solutions to sustainable chemical production.

Q & A

Q. Advanced

  • XRD : Identifies crystalline phases and rules out impurities like Fe₂O₃ .
  • Fourier-transform infrared spectroscopy (FTIR) : Confirms PO₄³⁻ vibrational modes (~1000 cm⁻¹) and hydroxyl groups from hydration .
  • Scanning electron microscopy (SEM) : Reveals particle morphology, which impacts catalytic and ion-exchange applications .
  • Brunauer-Emmett-Teller (BET) analysis : Quantifies surface area, critical for adsorption studies .

How can unintended by-products (e.g., iron oxides) be minimized during synthesis?

Advanced
By-product formation (e.g., FeOOH or Fe₂O₃) is mitigated by:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation of Fe²⁺ intermediates.
  • Adding chelating agents (e.g., citric acid) to stabilize Fe³⁺ ions .
  • Optimizing pH to avoid alkaline conditions that favor hydroxide precipitation .

What protocols ensure accurate quantification of phosphate content in this compound?

Basic
Phosphate content is determined via UV-Vis spectroscopy after reacting the compound with ammonium molybdate in acidic media, forming a phosphomolybdate complex measurable at 880 nm . Calibration with KH₂PO₄ standards improves accuracy. Alternatively, ICP-OES provides direct elemental analysis .

How does the hydration state of Iron(3+) phosphate influence its stability and reactivity in catalytic applications?

Advanced
Tetrahydrate forms exhibit higher reactivity in aqueous systems due to enhanced ion mobility from lattice water. However, dehydration above 100°C can reduce surface activity. Stability studies using TGA-differential scanning calorimetry (DSC) are recommended to assess thermal thresholds .

What are the best practices for storing this compound to prevent phase degradation?

Basic
Store in airtight containers under desiccation (e.g., silica gel) at room temperature. Prolonged exposure to humidity promotes hydrolysis to FeOOH, while light can induce redox reactions .

How can researchers reconcile conflicting solubility data (e.g., "insoluble in water" vs. "soluble in acid") reported for this compound?

Advanced
Solubility contradictions arise from hydration state and pH. The tetrahydrate is sparingly soluble in water (~0.01 g/L at 25°C) but dissolves readily in HCl or HNO₃ due to ligand displacement (PO₄³⁻ → Cl⁻/NO₃⁻). Solubility studies should specify pH, temperature, and ionic strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.